4-chloro-N,N-dimethylbutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXMHXMWHEEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177369 | |
| Record name | 4-Chloro-N,N-dimethylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-58-7 | |
| Record name | 4-Chloro-N,N-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22813-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,N-dimethylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N,N-dimethylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N,N-dimethylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-N,N-dimethylbutanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-chloro-N,N-dimethylbutanamide CAS number and properties
An In-Depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Synthesis, Properties, and Applications
Introduction
This compound, a versatile chemical intermediate, holds significant value in various sectors of chemical research and industry. Its bifunctional nature, featuring a reactive terminal chloro group and a stable amide moiety, makes it a strategic building block in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and analytical characterization. As a key intermediate, its utility spans from pharmaceutical development, where it serves in the creation of novel therapeutic agents, to agrochemical formulation and material science.[1][2] The stability and reactivity of this compound are appreciated by researchers for facilitating the synthesis of complex molecules, often leading to improved reaction yields and reduced synthesis times.[1]
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 22813-58-7.[1][3][4][5][6] Its core identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 22813-58-7 | [1][3][5] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | N,N-Dimethyl-4-chlorobutanamide, 4-Chloro-N,N-dimethylbutyramide | [1][5][7] |
| Molecular Formula | C₆H₁₂ClNO | [1][3][5][8] |
| Molecular Weight | 149.62 g/mol | [1][3][5][8] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 97% (by GC, typical) | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 149.0607417 Da | [5] |
| XLogP | 0.6 | [5][9] |
| SMILES | CN(C)C(=O)CCCCl | [5][8][9] |
| InChIKey | FYVXMHXMWHEEHI-UHFFFAOYSA-N | [5][8][9] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically follows established principles of amide formation. The most common strategies involve the reaction of a carboxylic acid derivative with dimethylamine.[2] The choice of starting material—the carboxylic acid or its more reactive acid chloride—dictates the reaction conditions.
Synthetic Pathway Overview
The primary route involves the conversion of a 4-chlorobutyric acid derivative into the corresponding amide. Using the acid chloride is often preferred as it is more reactive, leading to higher yields and faster reaction times.[2]
-
Acid Chloride Formation : 4-chlorobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-chlorobutyryl chloride. This step is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent leaving group.
-
Amidation : The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base. The dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[10]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for analogous amide synthesis.[2][10]
Objective: To synthesize this compound from 4-chlorobutyryl chloride and dimethylamine.
Materials:
-
4-chlorobutyryl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-chlorobutyryl chloride (1 equivalent) dissolved in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Amine: In a separate flask, mix dimethylamine solution (1.1 equivalents) with triethylamine (1.2 equivalents) in anhydrous DCM (30 mL).
-
Nucleophilic Acyl Substitution: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-chlorobutyryl chloride over 30 minutes, maintaining the temperature at 0 °C. The triethylamine serves as an acid scavenger to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash removes any unreacted acid chloride and residual HCl.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a light yellow liquid, can be purified by vacuum distillation or column chromatography if necessary to achieve >97% purity.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several high-value chemical industries.[1]
Caption: Key application areas for this compound.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The alkyl chloride handle allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the dimethylamide group can influence solubility and metabolic stability. This makes it particularly useful for creating drugs that target specific biological pathways.[1][2] The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market.[11]
-
Agrochemicals : In the agricultural sector, it is used to formulate effective pesticides and herbicides.[1] The molecular framework can be elaborated to produce compounds that exhibit desired biocidal activity, contributing to improved crop yields.[1]
-
Material Science : Researchers are exploring its use in the development of advanced materials, such as specialty polymers.[1] The bifunctional nature allows it to potentially act as a monomer or a functionalizing agent to impart specific thermal or mechanical properties to polymers.[1][2]
-
Laboratory Reagent : Beyond specific industries, it serves as a versatile reagent in organic synthesis, enabling various chemical transformations essential for academic and industrial research.[1]
Analytical Characterization
Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
Table 3: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Features |
| ¹H NMR | δ ~3.6 ppm (t, 2H): Triplet for -CH₂-Cl protons, coupled to adjacent CH₂. δ ~2.9-3.0 ppm (s, 6H): Two singlets for the non-equivalent N-(CH₃)₂ methyl groups due to restricted rotation around the C-N amide bond. δ ~2.4 ppm (t, 2H): Triplet for -C(=O)-CH₂- protons, coupled to adjacent CH₂. δ ~2.1 ppm (quint, 2H): Quintet for the central -CH₂- protons, coupled to both adjacent CH₂ groups. |
| ¹³C NMR | δ ~172 ppm: Carbonyl carbon (C=O). δ ~45 ppm: Chlorinated methylene carbon (-CH₂-Cl). δ ~37 ppm & 35 ppm: Non-equivalent N-methyl carbons (-N(CH₃)₂). δ ~31 ppm: Methylene carbon alpha to carbonyl (-C(=O)-CH₂-). δ ~25 ppm: Central methylene carbon (-CH₂-). |
| FT-IR | ~1640 cm⁻¹: Strong C=O stretch (amide). ~2940 cm⁻¹: C-H alkane stretches. ~730 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | m/z 149/151: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 72: Fragment from McLafferty rearrangement or cleavage, [CH₂=C(OH)N(CH₃)₂]⁺. m/z 44: Fragment corresponding to [C(=O)N(CH₃)₂]⁺. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is effective.[7]
-
Mobile Phase: A typical mobile phase consists of an acetonitrile and water gradient, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[7]
-
Detection: UV detection is suitable, although not highly sensitive for this chromophore. Mass spectrometry (LC-MS) provides greater sensitivity and mass confirmation.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
5.1. Hazard Identification
According to GHS classifications, this compound presents several hazards:[5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
-
H315: May cause skin irritation.
-
H335: May cause respiratory irritation.
5.2. Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14]
-
Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]
-
In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[12]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
-
Recommended storage temperature is between 0-8 °C for long-term stability.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined property profile and established utility. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with stringent adherence to safety protocols, enables researchers and developers to effectively leverage this compound in creating next-generation chemical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 22813-58-7 | this compound - AiFChem [aifchem.com]
- 5. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. datasheets.scbt.com [datasheets.scbt.com]
4-chloro-N,N-dimethylbutanamide molecular structure and weight
An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Molecular Structure, Properties, and Synthesis
Introduction
This compound is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring both a reactive alkyl chloride and a stable tertiary amide functional group, allows for its use as a building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
The fundamental characteristics of a molecule are dictated by its structure. For this compound, this is no exception. A detailed understanding of its atomic arrangement and the resulting chemical properties is crucial for its effective application in organic synthesis.
2D and 3D Structural Representation
The molecular structure of this compound is composed of a four-carbon butanamide backbone. A chlorine atom is attached to the terminal carbon (C4), and two methyl groups are bonded to the nitrogen atom of the amide functionality, forming a tertiary amide.
Caption: 2D representation of this compound molecular structure.
The IUPAC name for this compound is this compound.[3] Its structure can also be represented by various line notations which are provided in the table below.
Physicochemical Properties and Identifiers
A summary of the key physicochemical properties and molecular identifiers for this compound is presented in the following table.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [1][4][5] |
| Molecular Weight | 149.62 g/mol | [1][3][4][5] |
| CAS Number | 22813-58-7 | [1][3][5] |
| Appearance | Light yellow liquid | [1] |
| SMILES | CN(C)C(=O)CCCCl | [3][4][6] |
| InChI | InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | [3][4][6] |
| InChIKey | FYVXMHXMWHEEHI-UHFFFAOYSA-N | [3][4][6] |
The presence of the polar amide group and the electronegative chlorine atom imparts a moderate degree of polarity to the molecule. The tertiary amide is relatively stable and less prone to hydrolysis compared to primary and secondary amides. The terminal alkyl chloride provides a reactive site for nucleophilic substitution reactions, which is a key feature exploited in its synthetic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common approaches involve the formation of the amide bond from a carboxylic acid or its derivative.
General Synthetic Pathways
Two primary strategies are typically employed for the synthesis of this compound:
-
Direct Amidation of 4-chlorobutanoic acid: This method involves the reaction of 4-chlorobutanoic acid with dimethylamine in the presence of a coupling agent.
-
Reaction of 4-chlorobutanoyl chloride with dimethylamine: A more common and often higher-yielding approach involves the conversion of 4-chlorobutanoic acid to its more reactive acid chloride derivative, 4-chlorobutanoyl chloride.[2] This intermediate then readily reacts with dimethylamine to form the desired product.[2]
The second approach is often preferred due to the higher reactivity of the acyl chloride, which typically leads to cleaner reactions and better yields.
Experimental Protocol: Synthesis from 4-chlorobutanoyl chloride
The following is a representative protocol for the synthesis of this compound.
Step 1: Synthesis of 4-chlorobutanoyl chloride
Caption: Workflow for the synthesis of 4-chlorobutanoyl chloride.
-
To a solution of 4-chlorobutanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-chlorobutanoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
Caption: Workflow for the amidation step.
-
The crude 4-chlorobutanoyl chloride is dissolved in an inert solvent.
-
The solution is cooled to 0 °C, and an excess of dimethylamine (either as a gas or in a solution) is added slowly.
-
The reaction is typically exothermic and should be carefully controlled.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.
Applications in Research and Development
This compound serves as a valuable intermediate in various synthetic applications, primarily in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Development: This compound is utilized in the synthesis of a variety of pharmaceutical agents.[1] The presence of the reactive chloride allows for the introduction of the N,N-dimethylbutanamide moiety into larger molecules through nucleophilic substitution reactions.
-
Agrochemical Synthesis: It is also employed in the production of pesticides and herbicides, contributing to the development of new and effective crop protection agents.[1]
-
Material Science: There is also interest in using this compound in the development of advanced materials, such as specialized polymers.[1]
Conclusion
This compound is a chemical compound with significant utility in organic synthesis. Its bifunctional nature, combining a stable tertiary amide with a reactive alkyl chloride, makes it a valuable building block for the creation of diverse and complex molecules. A thorough understanding of its molecular structure, properties, and synthetic methodologies is essential for its effective application in research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N,N-dimethylbutanamide, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a reactive alkyl chloride and a tertiary amide, allows for sequential and selective chemical transformations, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed synthetic methodologies, reactivity profile, key applications, and essential safety protocols.
Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The unequivocally accepted IUPAC name for this compound is This compound .[2] However, in literature and commercial listings, it is frequently referred to by several synonyms, which are important to recognize for comprehensive literature searches and procurement.
Common Synonyms:
-
N,N-Dimethyl-4-chlorobutanamide[1]
-
4-Chloro-N,N-dimethylbutyramide[2]
-
Butanamide, 4-chloro-N,N-dimethyl-[2]
Chemical Structure and Properties
The molecular structure of this compound is characterized by a four-carbon chain with a chlorine atom at the 4-position and a dimethylamide group at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22813-58-7 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO | [1][2] |
| Molecular Weight | 149.62 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 221.4°C at 760 mmHg | |
| Density | 1.043 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store at 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common and industrially viable methods starting from either 4-chlorobutyryl chloride or γ-butyrolactone.
Method 1: From 4-chlorobutyryl chloride and Dimethylamine
This is a classic and straightforward approach involving the nucleophilic acyl substitution of 4-chlorobutyryl chloride with dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0°C in an ice bath.
-
Addition of Acyl Chloride: A solution of 4-chlorobutyryl chloride (1 equivalent) in the same solvent is added dropwise from the dropping funnel to the cooled dimethylamine solution over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess dimethylamine), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Diagram 1: Synthesis from 4-chlorobutyryl chloride
References
An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N,N-dimethylbutanamide, a bifunctional organic compound, serves as a crucial building block in the synthesis of a variety of chemical entities. Its unique structure, featuring both a reactive alkyl chloride and a stable tertiary amide, makes it a versatile intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and key applications, offering field-proven insights for laboratory and industrial use.
Molecular Structure and Identification
At its core, this compound is a four-carbon butanamide chain with a chlorine atom at the terminal (C4) position and two methyl groups attached to the amide nitrogen. This structure bestows upon it a specific set of reactive properties and spectroscopic signals.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
}
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-chlorobutyryl chloride
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium hydroxide or other suitable base
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser
Procedure:
-
Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Dissolve dimethylamine in the chosen anhydrous solvent in the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the cooled dimethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a light yellow liquid.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. The tertiary amide group is generally stable under these conditions.
Nucleophilic Substitution
The chlorine atom can be displaced by a wide range of nucleophiles, making this compound a valuable precursor for introducing a four-carbon chain with a terminal dimethylamide group.
```dot
digraph "Reactivity" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [color="#EA4335"];
}
References
Key characteristics of the amide functional group in 4-chloro-N,N-dimethylbutanamide
A Technical Guide to the Amide Functional Group in 4-chloro-N,N-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry and medicinal drug development, the precise understanding of functional group behavior is paramount. This compound is a bifunctional molecule featuring a tertiary amide and a primary alkyl chloride. While the alkyl chloride offers a reactive site for nucleophilic substitution, the core characteristics of this molecule are fundamentally dictated by the amide functional group.[1] This guide provides an in-depth analysis of the structural, electronic, and reactive properties of the tertiary amide group in this compound, offering field-proven insights for its application in synthesis and drug design. The molecule serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Molecular Identity:
Part 1: Structural and Electronic Properties of the Amide Group
The tertiary amide in this compound is not merely a simple amine attached to a carbonyl group; it is a highly stabilized, planar system governed by the principles of resonance.
Resonance, Planarity, and the Rotational Barrier
The defining characteristic of the amide bond is the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system.[6] This creates a resonance hybrid with significant contribution from a charge-separated form, imparting a partial double bond character to the carbon-nitrogen (C-N) bond.[7][8]
dot
Caption: Resonance structures of the amide group.
This resonance has profound structural implications:
-
Planarity: The atoms involved in the resonance (O, C, N) and the atoms directly attached to them (the α-carbon of the butyl chain and the two methyl carbons) lie in the same plane to maximize p-orbital overlap.[6]
-
High Rotational Barrier: The partial double bond character of the C-N bond results in a significant energy barrier to rotation, typically around 15-20 kcal/mol.[7] This restricted rotation is a cornerstone of peptide and protein structure and has direct consequences for the spectroscopic analysis of this compound, particularly in NMR.[8][9]
Influence of the 4-chloro Substituent
The electron-withdrawing chloro- group at the 4-position exerts a minor inductive effect (-I) through the sigma bonds of the butyl chain. However, due to its distance from the amide functional group, this effect on the amide's electron density is minimal and does not significantly alter its fundamental resonance-stabilized nature. The primary reactivity of the chloro- group is as a leaving group in Sₙ2 reactions.[1]
Part 2: Spectroscopic Characterization
The unique electronic environment of the amide group gives rise to characteristic signals in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for confirming the structure of this compound. The restricted C-N bond rotation is often observable at room temperature.[8]
-
¹H NMR:
-
N,N-dimethyl Protons: Due to the planar nature of the amide and restricted rotation, the two N-methyl groups are diastereotopic. One methyl group is cis to the carbonyl oxygen, and the other is trans. This magnetic inequivalence results in two distinct singlets, typically observed around 2.9-3.1 ppm. At elevated temperatures, if the rotational energy barrier is overcome, these two signals may broaden and coalesce into a single sharp singlet.[8]
-
Butyl Chain Protons: The methylene protons on the chain will appear as distinct multiplets. The protons adjacent to the chlorine atom (Cl-CH₂-) are the most deshielded, appearing as a triplet around 3.6 ppm.[1]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield, typically around 170 ppm.[1]
-
N-methyl Carbons (N-CH₃): Similar to the protons, the two methyl carbons are inequivalent and give rise to two separate signals, often seen around 35-37 ppm.[1]
-
Butyl Chain Carbons: The carbon attached to the chlorine (Cl-CH₂) will be the most downfield of the chain carbons, appearing around 44-45 ppm.[1]
-
Table 1: Representative ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C=O | ~170.2[1] |
| Cl-C H₂- | ~44.5[1] |
| N-C H₃ (cis to O) | ~36.5[1] |
| N-C H₃ (trans to O) | ~34.7[1] |
| -C H₂-C(O)N | ~29.2[1] |
| -CH₂-C H₂-CH₂- | ~27.6[1] |
Data reported in DMSO-d₆+CCl₄ at 126 MHz.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of the amide functional group.
-
C=O Stretch: A strong, sharp absorption band, known as the "Amide I" band, is observed in the region of 1630-1680 cm⁻¹ . The exact position depends on the solvent and molecular environment, but for a tertiary amide like this, it is a highly reliable diagnostic peak.
-
C-N Stretch: The "Amide II" band, prominent in primary and secondary amides, is absent in tertiary amides as they lack an N-H bond. The C-N stretching vibration is less intense and appears at a lower frequency.
Part 3: Reactivity of the Amide Functional Group
Amides are the least reactive of the carboxylic acid derivatives due to the high degree of resonance stabilization.[6] This stability makes them robust functional groups, but they can undergo reactions under specific conditions.
Hydrolysis
Cleavage of the amide bond requires harsh conditions, typically strong acid or base with heating.
-
Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This pathway is generally less efficient for tertiary amides due to steric hindrance from the two N-alkyl groups, which impedes the approach of the nucleophile.[10]
Reduction
Tertiary amides can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately removing the carbonyl oxygen entirely.[11]
dot
Caption: Reduction of the amide to a tertiary amine.
Comparison with Alkyl Chloride Reactivity
A key consideration in the synthetic use of this compound is the relative reactivity of its two functional groups. Under neutral or mildly acidic/basic conditions, the C-Cl bond is far more susceptible to nucleophilic attack than the amide carbonyl. This allows for selective functionalization at the 4-position of the butyl chain while leaving the robust amide group intact.
Part 4: Experimental Protocols
Trustworthy protocols are self-validating. The following workflow outlines a standard, reliable method for the synthesis of this compound.
Protocol 1: Synthesis via Acyl Chloride
The most common and reliable synthesis involves the reaction of 4-chlorobutyryl chloride with dimethylamine.[1] This is a variation of the Schotten-Baumann reaction.[1]
Materials:
-
4-chlorobutyryl chloride
-
Dimethylamine (e.g., 40% solution in water or 2M solution in THF)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A tertiary amine base (e.g., Triethylamine, Et₃N) or an inorganic base (e.g., K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add dimethylamine solution and the chosen solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the dimethylamine solution. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate and deactivate the dimethylamine nucleophile.[1]
-
Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.
dot
Caption: Experimental workflow for amide synthesis.
Conclusion
The amide functional group in this compound is defined by its resonance-induced planarity, stability, and restricted C-N bond rotation. These features give rise to distinct spectroscopic signatures, such as inequivalent N-methyl groups in NMR, and render the amide relatively unreactive compared to the terminal alkyl chloride. This differential reactivity is a key strategic element, allowing the molecule to serve as a versatile building block in multi-step syntheses. A thorough understanding of these core characteristics is essential for researchers leveraging this compound in pharmaceutical and chemical development.
References
- 1. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jackwestin.com [jackwestin.com]
An In-depth Technical Guide to the Reactivity of the Terminal Alkyl Chloride in 4-chloro-N,N-dimethylbutanamide
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyl chloride in 4-chloro-N,N-dimethylbutanamide. This bifunctional molecule is a valuable intermediate in organic synthesis, exhibiting a fascinating dichotomy in its chemical behavior. It can act as an electrophile in intermolecular nucleophilic substitution reactions or undergo a rapid intramolecular cyclization. This document delves into the mechanistic underpinnings of this dual reactivity, with a focus on the principles of neighboring group participation. We will explore the kinetic and thermodynamic factors that govern the reaction pathways and provide detailed experimental protocols for the synthesis of the title compound and its key derivatives. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage the unique chemical properties of this compound in their synthetic endeavors.
Introduction: The Dichotomous Nature of this compound
This compound (C₆H₁₂ClNO) is a versatile chemical building block that holds significant potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a terminal primary alkyl chloride and a tertiary amide, bestows upon it a dual reactivity profile that can be strategically exploited.
The core of its chemical character lies in the electrophilic nature of the carbon atom bonded to the chlorine and the nucleophilic potential of the amide's nitrogen atom. This arrangement allows for two competing reaction pathways:
-
Intermolecular Nucleophilic Substitution (S N 2): The terminal alkyl chloride can react with external nucleophiles in a classical bimolecular substitution reaction, making it a useful four-carbon alkylating agent.
-
Intramolecular Cyclization: The amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon center to form a five-membered ring, yielding N,N-dimethyl-2-oxopyrrolidinium chloride. This process is a prime example of neighboring group participation (NGP).[2][3]
Understanding the factors that favor one pathway over the other is crucial for effectively utilizing this reagent in a synthetic context. This guide will provide the foundational knowledge and practical protocols to navigate and control these reactions.
Mechanistic Insights: A Tale of Two Pathways
The reactivity of this compound is a classic case study in the competition between intramolecular and intermolecular reactions. The governing principles are rooted in the kinetics and thermodynamics of S N 2 reactions and the phenomenon of neighboring group participation.
Intermolecular Reactivity: The S N 2 Pathway
As a primary alkyl chloride, this compound is a suitable substrate for S N 2 reactions. The rate of these reactions is influenced by several factors:
-
Nucleophile Strength: Stronger, less sterically hindered nucleophiles will favor the intermolecular pathway.
-
Solvent: Aprotic polar solvents can accelerate S N 2 reactions.
-
Concentration: Higher concentrations of the external nucleophile will increase the probability of an intermolecular collision, favoring this pathway.
The general mechanism for the intermolecular S N 2 reaction is depicted below:
Figure 1: Generalized mechanism of the intermolecular S N 2 reaction.
Intramolecular Cyclization: The Power of Neighboring Group Participation
The intramolecular cyclization of this compound is a highly efficient process driven by neighboring group participation (NGP).[2] The amide nitrogen, positioned to form a thermodynamically stable five-membered ring, acts as an internal nucleophile. This intramolecular attack is kinetically favored over an intermolecular reaction, especially at lower concentrations of an external nucleophile.
The mechanism involves two consecutive S N 2 steps, with the first being the rate-determining formation of the cyclic intermediate.[3]
Figure 2: Mechanism of intramolecular cyclization via NGP.
The rate enhancement observed in NGP is due to a more favorable entropy of activation for the intramolecular process compared to the corresponding intermolecular reaction. The reacting groups are already part of the same molecule, reducing the entropic cost of bringing them together in the transition state.
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the reaction of 4-chlorobutyryl chloride with dimethylamine. This is a standard Schotten-Baumann type reaction.
Experimental Protocol: Synthesis from 4-chlorobutyryl chloride
Materials:
-
4-chlorobutyryl chloride
-
Dimethylamine (40% solution in water)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine in water and cool the solution in an ice bath.
-
Slowly add 4-chlorobutyryl chloride to the cooled dimethylamine solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Make the solution basic by adding a solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
The Dual Reactivity in Practice: Experimental Protocols
The choice of reaction conditions dictates whether this compound acts as an alkylating agent or undergoes cyclization.
Protocol 1: Intramolecular Cyclization to N,N-dimethyl-2-oxopyrrolidinium chloride
This protocol focuses on promoting the intramolecular cyclization. The reaction is typically carried out in a non-nucleophilic solvent and may be accelerated by heat.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction progress by TLC or NMR spectroscopy. The disappearance of the starting material and the appearance of the pyrrolidinium salt can be tracked.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N,N-dimethyl-2-oxopyrrolidinium chloride. The product is often used in the next step without further purification.
Protocol 2: Intermolecular Alkylation of a Primary Amine
This protocol illustrates the use of this compound as an alkylating agent. A higher concentration of a strong external nucleophile is used to favor the intermolecular pathway.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Potassium carbonate (as a base)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, combine benzylamine, potassium carbonate, and DMF.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data and Reaction Optimization
The outcome of the reaction of this compound is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on the chosen parameters.
| Parameter | Condition Favoring Intramolecular Cyclization | Condition Favoring Intermolecular Alkylation | Rationale |
| Nucleophile | Weak or absent external nucleophile | Strong, unhindered external nucleophile | A strong external nucleophile will outcompete the internal amide nitrogen. |
| Concentration | Low concentration of reactants | High concentration of external nucleophile | Higher concentration of the external nucleophile increases the likelihood of intermolecular collisions. |
| Solvent | Non-nucleophilic, polar aprotic (e.g., acetonitrile) | Polar aprotic (e.g., DMF, DMSO) | Solvents that can stabilize the transition state of an S N 2 reaction are beneficial for the intermolecular pathway. |
| Temperature | Elevated temperatures can promote cyclization | Moderate temperatures are often sufficient for alkylation | Increased thermal energy can overcome the activation barrier for cyclization. |
Conclusion
This compound is a molecule of significant synthetic utility, owing to its well-balanced dual reactivity. By understanding the principles of intramolecular S N 2 reactions, driven by neighboring group participation, and the competing intermolecular pathway, chemists can strategically design reaction conditions to favor the desired outcome. Whether the goal is the synthesis of a pyrrolidinone core or the introduction of a four-carbon amide-containing chain, this reagent offers a versatile and powerful tool for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this compound in a research and development setting.
References
Literature review on the discovery and history of 4-chloro-N,N-dimethylbutanamide
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Chloroalkanamides: A Case Study of 4-Chloro-N,N-dimethylbutanamide
Introduction
The landscape of modern drug discovery is built upon the synthesis and evaluation of novel molecular entities. Among the vast array of functional groups utilized by medicinal chemists, the haloalkanamides represent a versatile class of compounds. Their unique combination of a reactive alkyl halide and a stable amide moiety makes them valuable intermediates and pharmacophores. This technical guide delves into the synthesis, characterization, and potential applications of a representative member of this class, this compound. While the specific historical discovery of this particular molecule is not extensively documented in publicly available literature, its synthesis and properties can be understood through the well-established principles of organic chemistry. This guide will, therefore, provide a comprehensive overview based on analogous and well-documented chemical transformations.
I. Synthetic Routes and Mechanistic Considerations
The synthesis of this compound can be approached through several established methods for amide formation, followed by or preceded by a halogenation step. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.
A. Acylation of Dimethylamine with 4-Chlorobutanoyl Chloride
One of the most direct methods for the synthesis of this compound involves the reaction of dimethylamine with 4-chlorobutanoyl chloride. This is a classic example of a nucleophilic acyl substitution reaction.
-
Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product and a protonated dimethylamine. A base, such as triethylamine or an excess of dimethylamine, is typically added to neutralize the generated hydrochloric acid.
Figure 1. Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 4-chlorobutanoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Amine Addition: A solution of dimethylamine (2.2 eq, either as a solution in a solvent like THF or as a condensed gas) is added dropwise to the cooled solution of the acid chloride. The excess dimethylamine acts as both the nucleophile and the base to neutralize the HCl formed.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting acid chloride is consumed.
-
Workup: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, then with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
B. Alternative Synthetic Strategies
Other synthetic approaches could involve the amidation of 4-chlorobutanoic acid using coupling reagents or the chlorination of a precursor N,N-dimethyl-4-hydroxybutanamide.
-
Amide Coupling: 4-chlorobutanoic acid can be reacted with dimethylamine in the presence of a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid for nucleophilic attack by the amine.
-
Halogenation: N,N-dimethyl-4-hydroxybutanamide, which can be prepared from γ-butyrolactone and dimethylamine, can be converted to the desired product using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
II. Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (C4-H).A singlet for the six protons of the two methyl groups on the nitrogen atom.A triplet for the two protons on the carbon adjacent to the carbonyl group (C2-H).A multiplet (quintet) for the two protons on the central carbon (C3-H). |
| ¹³C NMR | A signal for the carbonyl carbon.Signals for the four distinct carbon atoms of the butyl chain, with the carbon attached to the chlorine atom being the most deshielded.A signal for the two equivalent methyl carbons. |
| FT-IR | A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.A C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.Fragmentation patterns corresponding to the loss of specific groups from the molecule. |
III. Potential Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a potentially useful building block in several areas.
-
Linker Chemistry: The presence of a reactive alkyl chloride allows for the covalent attachment of this molecule to other chemical entities containing nucleophilic groups (e.g., amines, thiols, hydroxyls). This makes it a candidate for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Figure 2. Role of a linker in a PROTAC molecule.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule, it could be screened as a fragment to identify interactions with biological targets. The amide group can participate in hydrogen bonding, while the alkyl chloride provides a handle for further chemical elaboration to improve binding affinity and selectivity.
-
Synthesis of Heterocycles: The electrophilic carbon attached to the chlorine can participate in intramolecular cyclization reactions to form various heterocyclic structures, which are common scaffolds in many pharmaceuticals.
While the specific historical narrative of this compound is not prominent in scientific literature, its synthesis and characterization are well-grounded in the fundamental principles of organic chemistry. Its structure presents a versatile platform for further chemical modification, suggesting its potential utility as a building block in the synthesis of more complex molecules, including those with therapeutic potential. The methodologies and characterization techniques described in this guide provide a solid framework for the preparation and validation of this and related haloalkanamides for researchers in drug development and organic synthesis.
References
Due to the lack of specific literature on "this compound," this guide has been constructed based on general and well-established principles of organic chemistry and drug discovery. The following references provide a background on the reactions and concepts discussed:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A comprehensive textbook on organic chemistry that covers the fundamental reactions discussed.) - A general reference, no specific URL.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Provides detailed information on various named reactions in organic synthesis, including those relevant to amide formation and halogenation.) - A general reference, no specific URL.
-
The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (A comprehensive source for information on chemical compounds.) - A general reference, no specific URL.
An In-Depth Technical Guide to the Safety, Handling, and Toxicology of 4-chloro-N,N-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on a Novel Compound
4-chloro-N,N-dimethylbutanamide is a versatile intermediate compound with significant applications in pharmaceutical development, agricultural sciences, and material sciences.[1] Its utility in the synthesis of complex molecules makes it a valuable tool for researchers. However, as with any chemical entity, a thorough understanding of its safety, handling, and toxicological profile is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the current knowledge on this compound, drawing from available data and insights from related chemical classes to offer a robust framework for its safe utilization.
Section 1: Chemical and Physical Identity
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 4-Chloro-N,N-dimethylbutyramide | PubChem |
| CAS Number | 22813-58-7 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO | [2][3][4] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 58-63 °C @ 0.01 Torr | [4] |
Section 2: Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity and irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
These classifications underscore the importance of stringent safety protocols to prevent accidental exposure.
Section 3: Toxicology Profile - A Data-Driven Assessment
A comprehensive toxicological profile is essential for informed risk assessment. While specific toxicological studies on this compound are limited, data from structurally related compounds, such as short-chain chlorinated alkanes and other amides, can provide valuable insights into its potential hazards.
Acute Toxicity: The GHS classifications indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure. While specific LD50 values are not readily available for this compound, this classification suggests that acute exposure can lead to significant adverse health effects.
Skin and Eye Irritation: The compound is classified as a serious eye irritant.[5] Direct contact with the eyes can cause significant damage. While not classified as a skin irritant, the "harmful in contact with skin" classification suggests that prolonged or repeated skin contact should be avoided.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is a notable lack of specific data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound. However, the toxicology of related compounds warrants a precautionary approach:
-
Carcinogenicity: Some short-chain chlorinated paraffins have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[6] Studies on mixtures of chlorinated alkanes and alkenes have also suggested potential carcinogenic effects in mice.[5]
-
Mutagenicity: While data on this specific compound is unavailable, some N,N-dimethylamides have been shown to be chromosome-damaging agents.
-
Reproductive Toxicity: Studies on acrylamide and related compounds have demonstrated reproductive toxicity in both male and female mice, affecting fertility and sperm morphology.
Given these findings for related compounds, it is prudent to handle this compound as a potential carcinogen, mutagen, and reproductive toxin until specific data becomes available.
Section 4: Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is the cornerstone of laboratory safety when working with hazardous chemicals.
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.
Caption: A workflow for donning and doffing Personal Protective Equipment.
Storage Requirements: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Recommended storage temperature is between 0-8 °C.[1]
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.
Section 5: Emergency Procedures - A Guide to Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimize harm.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]
Spill Response Protocol:
Caption: A stepwise protocol for responding to a chemical spill.
Section 6: Environmental Fate and Disposal
The environmental impact of chemical compounds is a critical consideration for responsible research.
Environmental Fate: Chlorinated organic compounds are known for their persistence in the environment. They can be resistant to natural degradation processes and have the potential to bioaccumulate in organisms. The environmental fate of this compound has not been specifically studied, but its chlorinated nature suggests that it should be handled with care to prevent environmental release.
Disposal: this compound and any materials contaminated with it should be disposed of as hazardous waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be collected in a designated, properly labeled waste container for halogenated organic waste.
Section 7: Conclusion - A Commitment to Safety and Scientific Integrity
This compound is a valuable chemical intermediate with significant potential in various scientific fields. However, the available data indicates that it is a hazardous substance that must be handled with the utmost care. The lack of comprehensive toxicological data necessitates a precautionary approach, treating the compound as a potential carcinogen, mutagen, and reproductive toxin. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe and productive research environment. The pursuit of scientific advancement must always be coupled with an unwavering commitment to safety and environmental responsibility.
References
Spectroscopic data (NMR, IR, MS) for 4-chloro-N,N-dimethylbutanamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-chloro-N,N-dimethylbutanamide
Introduction
This compound (CAS No. 22813-58-7) is a bifunctional organic compound featuring a terminal alkyl chloride and a tertiary amide.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals where the chloro- and amide-moieties can be selectively manipulated.[4] Given its role as a building block, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize this molecule, framed from the perspective of ensuring experimental integrity and providing actionable insights for researchers.
The molecular formula of this compound is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol .[3][5][6]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Proton (¹H) NMR Spectroscopy
Proton NMR reveals the electronic environment of hydrogen atoms. The spectrum of this molecule is characterized by five distinct signals, confirming the five unique proton environments. The causality behind the observed chemical shifts (δ) is the electronegativity of adjacent atoms (Cl, N, and C=O), which deshield nearby protons, causing them to resonate further downfield.
Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Rationale |
| 3.62 | Triplet (t) | 6.5 | Cl-CH₂ - | Directly attached to the carbon bearing the highly electronegative chlorine atom, resulting in significant deshielding. The triplet pattern arises from coupling to the adjacent two protons of the central methylene group. |
| 3.01 | Singlet (s) | N/A | N-CH₃ | One of the two N-methyl groups. The singlet indicates no adjacent protons. The chemical shift is typical for methyl groups attached to a nitrogen atom in an amide. |
| 2.86 | Singlet (s) | N/A | N-CH₃ | The second N-methyl group. The slight difference in chemical shift from the other methyl group can be attributed to restricted rotation around the C-N amide bond, making the two methyl groups chemically inequivalent. |
| 2.43 | Triplet (t) | 6.9 | -CH₂ -C(O)N | Protons alpha to the carbonyl group. The carbonyl group's electron-withdrawing nature causes a downfield shift. The triplet splitting is due to coupling with the adjacent central methylene protons. |
| 1.99 | Quintet (quint) | 6.6 | -CH₂-CH₂ -CH₂- | The central methylene protons. They are coupled to the two protons on the Cl-CH₂- group and the two protons on the -CH₂-C(O)N group (4 adjacent protons), resulting in a quintet (n+1 rule). This peak is the most upfield among the methylene groups as it is furthest from the electron-withdrawing groups. |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton. In the proton-decoupled spectrum, each unique carbon atom in this compound produces a single peak.
Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆+CCl₄ at 126 MHz.[1]
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| 170.2 | C =O | The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom, causing it to appear at the furthest downfield position. |
| 44.5 | Cl-C H₂- | The carbon atom bonded to chlorine experiences significant deshielding from the electronegative halogen. |
| 36.5 | N-C H₃ | One of the N-methyl carbons. |
| 34.7 | N-C H₃ | The second N-methyl carbon, chemically inequivalent due to restricted amide bond rotation. |
| 29.2 | -C H₂-C(O)N | The carbon alpha to the carbonyl group. |
| 27.6 | -CH₂-C H₂-CH₂- | The central methylene carbon, being the most shielded carbon in the butyl chain, appears at the most upfield position. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula, C₆H₁₂ClNO.
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Predicted m/z | Notes |
| [M]⁺ | 149.06 | Molecular ion peak corresponding to the ³⁵Cl isotope.[7] |
| [M+2]⁺ | 151.06 | Isotopic peak corresponding to the ³⁷Cl isotope. Expected intensity is ~32% of the [M]⁺ peak. |
| [M+H]⁺ | 150.06803 | Protonated molecule, often observed in soft ionization techniques like ESI.[7] |
| [M+Na]⁺ | 172.04997 | Sodium adduct, common in ESI-MS.[7] |
Fragmentation Pathway
In electron ionization (EI) MS, the molecule will fragment in predictable ways. A primary fragmentation pathway for amides is the alpha-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent carbon.
Caption: A common fragmentation pathway for the title compound in MS.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While a specific experimental spectrum is not available in the cited literature, the expected characteristic absorption bands can be predicted based on the molecule's functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2950-2850 | C-H stretch | Alkyl (CH₂, CH₃) | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |
| ~1650-1630 | C=O stretch | Tertiary Amide | The strong carbonyl stretch is a hallmark of amides. Its position is sensitive to the electronic environment. |
| ~1460-1400 | C-H bend | Alkyl (CH₂, CH₃) | Bending (scissoring and rocking) vibrations of the alkyl groups. |
| ~1260 | C-N stretch | Tertiary Amide | The stretching vibration of the carbon-nitrogen bond in the amide group. |
| ~750-650 | C-Cl stretch | Alkyl Halide | The stretching vibration for the carbon-chlorine bond, typically appearing in the fingerprint region. |
Integrated Spectroscopic Workflow
The definitive structural elucidation of this compound relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates how each technique contributes to the final, validated structure.
Caption: Integrated workflow for spectroscopic structural validation.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (~0-10 ppm).
-
Use a standard 90° pulse.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (D1) of at least 2-5 seconds to allow for full proton relaxation between scans.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse program.
-
Set a wider spectral width (~0-200 ppm).
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) as an internal standard.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Ensure the resolution is high enough to clearly resolve the ³⁵Cl and ³⁷Cl isotopic peaks.
-
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Place a small amount of the neat liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Set a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
References
- 1. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 2. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]
- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Chloro-N,N-dimethylbutanamide as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
4-Chloro-N,N-dimethylbutanamide is a bifunctional chemical compound of significant interest in modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a terminal alkyl chloride and a tertiary amide, makes it an excellent intermediate for introducing a 4-(N,N-dimethylcarbamoyl)butyl group into target molecules.[2] This guide provides an in-depth exploration of its properties, synthesis, and application, focusing on its role in nucleophilic substitution reactions—a cornerstone of active pharmaceutical ingredient (API) development. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.
Introduction: A Profile of a Key Synthetic Building Block
This compound (CAS No. 22813-58-7) is a stable yet reactive intermediate valued for its ability to streamline synthetic pathways, often leading to improved reaction efficiency and higher yields.[1] The molecule's utility is rooted in its two primary functional groups:
-
The Alkyl Chloride: This electrophilic center is susceptible to nucleophilic attack, making it ideal for alkylating a wide range of nucleophiles such as amines, phenoxides, and thiolates.[2] This is the primary mode of its incorporation into larger, more complex molecular frameworks.
-
The Tertiary Amide: This group is generally stable and non-reactive under typical alkylation conditions. Its polarity can influence the solubility of the molecule and its derivatives, while its presence in the final API can contribute to desirable pharmacokinetic properties.
The strategic combination of a reactive site and a stable functional group allows for precise, controlled modifications of lead compounds in drug discovery pipelines.[1][2]
Physicochemical Properties
A clear understanding of the intermediate's properties is critical for its effective use and storage.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 22813-58-7 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO | [1][3][4] |
| Molecular Weight | 149.62 g/mol | [1][3] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Store at 0-8 °C in a well-ventilated, tightly closed container. | [1][5] |
Synthesis of this compound
The most common and established method for synthesizing this compound involves the amidation of a 4-chlorobutanoic acid derivative.[2] A highly effective approach is the Schotten-Baumann reaction, where 4-chlorobutanoyl chloride (the acid chloride) is reacted with dimethylamine.[2]
Causality Behind the Method: Converting the carboxylic acid to the more reactive acid chloride significantly accelerates the reaction with the amine nucleophile. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.[2]
Application in Pharmaceutical Synthesis: Nucleophilic Alkylation
The primary application of this compound is to serve as an alkylating agent, introducing the N,N-dimethylbutanamide side chain onto a nucleophilic substrate. This reaction is a classic example of nucleophilic substitution (SN2).
Mechanistic Insight: The reaction proceeds via a backside attack on the carbon atom bonded to the chlorine. The nucleophile (e.g., an amine or phenoxide) uses its lone pair of electrons to form a new bond with this carbon, simultaneously displacing the chloride ion, which acts as a good leaving group. This single-step mechanism is highly reliable for constructing carbon-nitrogen or carbon-oxygen bonds, which are ubiquitous in pharmaceutical agents.
General Protocol: N-Alkylation of a Primary Amine
This protocol details a representative procedure for the N-alkylation of a generic primary amine. It is a foundational method that can be adapted for various substrates in a drug development program.
Objective: To synthesize an N-substituted-4-(N,N-dimethylamino)butanamide derivative.
Materials:
-
Primary amine (Substrate)
-
This compound (Reagent)
-
Potassium carbonate (K₂CO₃), anhydrous (Base)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (EtOAc) and Water (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) (Drying agent)
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable volume of anhydrous acetonitrile to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the amine).
-
Rationale: Potassium carbonate is an effective and economical base for this transformation. It is strong enough to deprotonate the amine or neutralize any HCl formed without promoting significant elimination side reactions. Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism.
-
-
Reagent Addition:
-
Add this compound (1.1 eq) to the reaction mixture via syringe.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable amine substrate.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. Check for the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
Rationale: Heating provides the necessary activation energy for the reaction. Consistent monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation byproducts from prolonged heating.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting crude oil/solid in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[6]
-
Rationale: The aqueous wash removes the inorganic salts and any remaining polar solvent (like DMF). The brine wash helps to remove residual water from the organic layer.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Confirm the structure and purity of the product using NMR spectroscopy and Mass Spectrometry.
-
Analytical Characterization
Structural confirmation is a non-negotiable step in synthesis. For molecules derived from this compound, NMR spectroscopy is particularly insightful.[2]
-
¹H NMR Spectroscopy: The protons of the newly incorporated side chain give characteristic signals. For example, the two protons on the carbon adjacent to the newly formed C-N or C-O bond will appear as a triplet, while the N,N-dimethyl group will present as a singlet around 2.9-3.1 ppm.[2]
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 170 ppm.[2] The spectrum will show distinct peaks for each unique carbon in the butanamide chain.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.[3]
-
Hazards: The compound is harmful if swallowed or in contact with skin.[3] It causes skin irritation and serious eye irritation.[3][7] It may also cause respiratory irritation.[3][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][7] Handle in a well-ventilated area or a chemical fume hood.[5]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5][8]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient temperature; Inactive base; Poor quality reagent. | Increase reaction temperature. Ensure the base is anhydrous and finely powdered. Verify the purity of the starting material. |
| Formation of Byproducts | Elimination reaction (forms N,N-dimethylbut-3-en-1-amide); Over-alkylation of amine.[6] | Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃ instead of triethylamine). Avoid excessive heat. Use stoichiometry closer to 1:1. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the chromatography solvent system for better separation. Consider a derivatization or a salt formation/breakage sequence to alter polarity. |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its predictable reactivity as an alkylating agent allows for the efficient construction of key C-N and C-O bonds, making it a reliable tool in the synthesis of complex APIs. By understanding the underlying reaction mechanisms, optimizing conditions, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4-chloro-N,N-dimethylbutanamide as an Alkylating Agent in Organic Reactions
Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent
4-chloro-N,N-dimethylbutanamide is a bifunctional chemical entity of significant interest to the synthetic organic chemist.[1][2] Its structure, featuring a reactive primary alkyl chloride and a stable N,N-dimethylamide moiety, positions it as a valuable reagent for introducing a four-carbon chain with a terminal amide group into a variety of molecular scaffolds.[1] This unique combination allows for its strategic incorporation in multi-step syntheses, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] This guide provides an in-depth exploration of its application as an alkylating agent, detailing its mechanistic underpinnings, practical applications, and a comprehensive, field-proven protocol for its use in N-alkylation reactions.
Chemical Properties and Reactivity Profile
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 22813-58-7 | [1][3] |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in various organic solvents | [4] |
Mechanistic Insights: The Alkylation Pathway
The primary utility of this compound as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the chlorine. This carbon is susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion, a good leaving group. The reaction typically proceeds via a nucleophilic substitution mechanism.
The specific pathway, either bimolecular (S(_N)2) or unimolecular (S(_N)1), is dictated by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. Given that this compound is a primary alkyl halide, the S(_N)2 pathway is generally favored. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate in an S(_N)2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.
In some instances, particularly with weak nucleophiles and in polar protic solvents that can stabilize a carbocation, an S(_N)1 mechanism might compete. However, the formation of a primary carbocation is energetically unfavorable, making this pathway less common for this substrate.
Figure 1: General S(_N)2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.
Applications in Pharmaceutical Synthesis
This compound serves as a key building block in the synthesis of various pharmaceutical agents.[2] Its ability to introduce a flexible four-carbon chain with a polar amide terminus is particularly valuable in modulating the pharmacokinetic properties of drug candidates.
A notable, albeit indirect, application lies in the synthesis of the anxiolytic drug Buspirone.[5] While some synthetic routes to Buspirone utilize 1,4-dibromobutane, an analogous alkylating agent, this compound can be envisioned as a precursor to the necessary butylamine chain, which is then coupled with 1-(2-pyrimidinyl)piperazine.[6] This highlights the versatility of this class of reagents in constructing the side chains of complex drug molecules.
Experimental Protocol: N-Alkylation of 1-(2-pyrimidinyl)piperazine
This protocol details a representative N-alkylation reaction between this compound and 1-(2-pyrimidinyl)piperazine, a key intermediate in the synthesis of Buspirone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, TCI | |
| 1-(2-pyrimidinyl)piperazine | ≥98% | e.g., Combi-Blocks, Acros Organics | |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered | e.g., Fisher Scientific, Alfa Aesar | Acts as the base. |
| Acetonitrile (CH₃CN) | Anhydrous | e.g., Sigma-Aldrich, EMD Millipore | Reaction solvent. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR, Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For work-up. | |
| Brine (saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | e.g., Fisher Scientific, Acros Organics | Drying agent. | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Heating mantle or oil bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma | For reaction monitoring. |
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Utilizing 4-chloro-N,N-dimethylbutanamide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-chloro-N,N-dimethylbutanamide as a versatile building block for the synthesis of key nitrogen-containing heterocyclic compounds. We will explore its utility in constructing pyrrolidine, piperidine, and azepane scaffolds, which are prevalent motifs in pharmaceuticals and bioactive molecules.[1][2] The protocols herein are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure reproducibility and facilitate optimization.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic compound featuring two key reactive sites: a terminal primary alkyl chloride and a tertiary amide.[3] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for constructing saturated N-heterocycles.[1][2]
-
Electrophilic Alkyl Chloride: The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of the four-carbon chain onto a variety of nucleophiles (amines, carbanions, etc.).
-
Tertiary Amide Group: The N,N-dimethylamide is a relatively stable functional group. However, its carbonyl carbon can act as an electrophile in intramolecular cyclization reactions, especially when a nucleophile is tethered to the other end of the molecule. It can also be reduced or otherwise transformed in subsequent synthetic steps.
This dual reactivity allows for elegant and efficient synthetic strategies, making the compound a crucial component in the development of new drugs and crop protection agents.[1] This guide will provide detailed protocols for its use in synthesizing five, six, and seven-membered heterocyclic rings.
Synthesis of N-Substituted Pyrrolidin-2-ones via Intramolecular Cyclization
The most direct application of this compound is in the synthesis of the pyrrolidine ring system, a five-membered heterocyclic scaffold found in numerous biologically active compounds.[4] The strategy involves a two-step, one-pot sequence: an initial intermolecular N-alkylation followed by an intramolecular cyclization/amidation.
Mechanistic Rationale
The reaction proceeds via an initial Sₙ2 reaction where a primary amine attacks the electrophilic carbon of the C-Cl bond, displacing the chloride ion. This forms a secondary amine intermediate. In the presence of a base and heat, the nitrogen of this newly formed amine performs a nucleophilic attack on the carbonyl carbon of the amide. This intramolecular cyclization is sterically and electronically favored, leading to the formation of a stable five-membered lactam ring (a pyrrolidin-2-one) and the expulsion of dimethylamine as a leaving group.
Visualized Workflow: Pyrrolidin-2-one Synthesis
References
Application Notes & Protocols: Laboratory-Scale Reactions with 4-chloro-N,N-dimethylbutanamide
Introduction: The Versatility of a Bifunctional Building Block
4-chloro-N,N-dimethylbutanamide is a valuable bifunctional molecule in modern organic synthesis. Its structure, featuring a stable tertiary amide and a reactive terminal alkyl chloride, makes it a key intermediate for introducing a 4-(N,N-dimethylcarbamoyl)butyl group into target molecules.[1] This moiety is particularly relevant in the synthesis of complex pharmaceuticals and agrochemicals, where the amide group can be retained or further transformed.[1][2] This guide provides an in-depth look at the experimental considerations for handling and reacting this compound on a laboratory scale, grounded in established chemical principles and safety protocols. We will explore its synthesis, key reactions, and the analytical methods required for successful execution.
Section 1: Physicochemical Properties & Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. The data below is compiled for quick reference.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 22813-58-7[3][4] |
| Molecular Formula | C₆H₁₂ClNO[3][5][6] |
| Molecular Weight | 149.62 g/mol [3][4][5][6] |
| IUPAC Name | This compound[4][6] |
| SMILES | CN(C)C(=O)CCCCl[4][5][7] |
| Appearance | Solid or liquid (Information varies)[8] |
Table 2: GHS Hazard Information & Handling Precautions
| Hazard Category | Precautionary Statement & Protocol |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] Protocol: Wear protective gloves, lab coat, and handle in a fume hood. In case of contact, wash the affected area immediately with plenty of soap and water for at least 15 minutes.[8][9][10] |
| Eye Damage/Irritation | Causes serious eye irritation.[8][9][10] Protocol: Wear safety goggles or a face shield.[9] If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8][10] Seek medical attention if irritation persists.[8] |
| Respiratory Irritation | May cause respiratory irritation.[8][11] Protocol: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[9][11] Avoid breathing dust, fumes, or vapors.[9] If inhaled, move the person to fresh air.[8][9][10] |
| Handling & Storage | Wash hands and any exposed skin thoroughly after handling.[8][9][10] Store in a cool, dry, and well-ventilated place with the container tightly closed.[8][9][11] Keep away from heat and sources of ignition.[8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9][10] |
Section 2: Synthesis of this compound
The most common and direct method for preparing the title compound is the Schotten-Baumann reaction. This involves the acylation of dimethylamine with 4-chlorobutyryl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a non-nucleophilic ammonium salt with the dimethylamine starting material.[1]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via Schotten-Baumann Reaction
Materials & Reagents:
-
4-chlorobutyryl chloride
-
Dimethylamine (40% aqueous solution)
-
Sodium hydroxide (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Charge the flask with a solution of dimethylamine in DCM and water.
-
Acylation: Slowly add 4-chlorobutyryl chloride dropwise from the dropping funnel to the stirred dimethylamine solution. Concurrently, add a solution of sodium hydroxide to maintain a slightly basic pH (pH 8-9), neutralizing the HCl formed.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (DCM).
-
Workup - Extraction: Extract the aqueous layer with a fresh portion of DCM to recover any dissolved product.
-
Workup - Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. The bicarbonate wash is crucial to remove any unreacted acidic starting material.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.
Section 3: Key Application: Nucleophilic Substitution Reactions
The primary utility of this compound is as an electrophile in Sₙ2 reactions.[1] The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles at the terminal position of the butyl chain. This is a foundational strategy for building more complex molecules.
Caption: General workflow for nucleophilic substitution using this compound.
Protocol 3.1: General Procedure for N-Alkylation of an Amine
This protocol details the reaction with a primary amine as a representative example of a nucleophilic substitution.
Materials & Reagents:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (for extraction)
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity and promoting the Sₙ2 mechanism.
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into water.
-
Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Workup - Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Section 4: Analytical Characterization
Rigorous analytical control is essential for confirming the identity of the starting material and the final product, as well as for monitoring reaction progress.
Table 3: Spectroscopic Data for this compound
| Technique | Description & Expected Values |
| ¹H NMR | Protons on the carbon adjacent to the chlorine (Cl-CH₂) typically appear as a triplet around 3.62 ppm. The spectrum will also show signals for the other methylene groups and the two N-methyl groups.[1] |
| ¹³C NMR | In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The carbonyl carbon (C=O) is the most downfield, appearing around 170.2 ppm.[1] |
| Chromatography (TLC/HPLC/GC) | These techniques are invaluable for monitoring the disappearance of starting material and the appearance of the product. HPLC and GC are particularly useful for determining the purity of the final compound.[12] |
Self-Validating System:
-
Reaction Initiation: Confirm the identity and purity of the starting this compound via NMR before beginning any reaction.
-
In-Process Control: Periodically sample the reaction mixture and analyze by TLC or HPLC to determine the conversion rate. This prevents running the reaction for too long, which can lead to side products, or stopping it too early, which results in low yield.
-
Final Product Validation: The final, purified product must be characterized by NMR, and its purity confirmed by HPLC or GC to ensure it meets the required specifications for subsequent steps.
References
- 1. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 22813-58-7 | this compound - AiFChem [aifchem.com]
- 7. This compound (22813-58-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Functional Polyamides via Polycondensation of 4-Chloro-N,N-dimethylbutanamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-Chloro-N,N-dimethylbutanamide in Polymer Synthesis
This compound is a bifunctional molecule featuring a reactive terminal alkyl chloride and a tertiary amide group.[1] This unique combination of functional groups presents intriguing possibilities for its application in polymer science. While direct polymerization of this monomer is not extensively documented, its structure serves as an excellent starting point for the synthesis of functional polyamides. The chloro group can be strategically converted into other functional groups, such as amines or carboxylic acids, to create novel monomers suitable for polycondensation reactions.
This guide provides a comprehensive overview and detailed protocols for the synthesis of functional polyamides derived from this compound. We will explore a scientifically sound, two-step synthetic pathway: first, the conversion of the chloro-group to an amino-group to synthesize a diamine monomer, and second, the subsequent polycondensation of this diamine with a diacyl chloride to yield a functional polyamide. This approach allows for the incorporation of the N,N-dimethylamide moiety into the polymer backbone, potentially imparting unique solubility and biocompatibility characteristics to the final material.
Logical Framework for Polymer Synthesis
The synthetic strategy is rooted in fundamental organic and polymer chemistry principles. The initial conversion of the alkyl chloride to an amine is a classic nucleophilic substitution reaction. The subsequent polycondensation is a step-growth polymerization that forms amide linkages with the elimination of a small molecule (in this case, HCl).
Caption: Synthetic workflow from starting material to functional polyamide.
PART 1: Synthesis of the Diamine Monomer: 4-Amino-N,N-dimethylbutanamide
A crucial first step is the conversion of the reactive chloro-group into a primary amine to create a diamine monomer. The Gabriel synthesis is a robust method for this transformation, preventing over-alkylation and ensuring a high yield of the primary amine.
Protocol 1: Gabriel Synthesis of 4-Amino-N,N-dimethylbutanamide
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Phthalimide Alkylation:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrazinolysis:
-
After cooling the reaction mixture to room temperature, add ethanol to dilute.
-
Add hydrazine hydrate (1.5 equivalents) dropwise. The mixture will become thick with the precipitation of phthalhydrazide.
-
Heat the mixture to reflux for 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the mixture and acidify with concentrated HCl.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-N,N-dimethylbutanamide.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography.
-
| Reactant | Molar Ratio | Purpose |
| This compound | 1 | Starting material |
| Potassium phthalimide | 1.1 | Source of the protected primary amine |
| Hydrazine hydrate | 1.5 | Deprotection of the phthalimide group |
PART 2: Polycondensation to Yield a Functional Polyamide
With the synthesized diamine monomer, we can proceed to the polymerization step. Interfacial polycondensation is a suitable technique that is rapid and often yields high molecular weight polymers. This method involves the reaction of a diamine in an aqueous phase with a diacyl chloride in an immiscible organic phase.
Protocol 2: Interfacial Polycondensation of 4-Amino-N,N-dimethylbutanamide with Adipoyl Chloride
Materials:
-
4-Amino-N,N-dimethylbutanamide (from Protocol 1)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Chloroform
-
Distilled water
-
Methanol
-
Beaker
-
High-speed stirrer (optional, for higher molecular weight)
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, dissolve 4-amino-N,N-dimethylbutanamide (1 equivalent) and sodium hydroxide (2.2 equivalents, to neutralize the HCl byproduct) in distilled water.
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve adipoyl chloride (1 equivalent) in an equal volume of dichloromethane.
-
-
Polymerization:
-
Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create two distinct layers. The polyamide will form at the interface.
-
Gently grasp the polymer film at the interface with forceps and pull it out continuously. A "rope" of the polyamide will be formed.
-
Alternatively, for a bulk polymerization, combine the two solutions and stir vigorously with a high-speed mechanical stirrer.
-
-
Washing and Purification:
-
Wash the collected polymer thoroughly with a 50:50 mixture of ethanol and water to remove unreacted monomers and salts.
-
Wash again with distilled water.
-
Finally, wash with methanol to remove oligomers.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Caption: Workflow for the interfacial polycondensation process.
Characterization and Expected Results
The resulting polyamide should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Expected Information |
| FTIR Spectroscopy | Confirmation of amide bond formation (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) |
| ¹H NMR Spectroscopy | Structural elucidation of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
The incorporation of the N,N-dimethylamide side group is expected to influence the polymer's properties, potentially increasing its solubility in polar organic solvents and altering its thermal characteristics compared to analogous unsubstituted polyamides.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Diacyl chlorides are corrosive and react violently with water; handle with extreme caution.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate engineering controls and PPE.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the synthesis of novel, functional polyamides starting from the readily available this compound. The versatility of the terminal chloro-group allows for the introduction of various functionalities, opening avenues for the creation of a wide range of polymers with tailored properties. These materials could find applications in diverse fields, including drug delivery, biomaterials, and specialty engineering plastics. Further research could explore the use of different diacyl chlorides or the conversion of the chloro-group to other functional moieties to expand the library of accessible polymers.
References
The Versatile Building Block: Application Notes for 4-chloro-N,N-dimethylbutanamide in Specialty Chemical and Material Development
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of specialty chemical synthesis, the strategic selection of intermediates is paramount to achieving molecular complexity and desired functionality. 4-chloro-N,N-dimethylbutanamide, a bifunctional molecule featuring a reactive terminal alkyl chloride and a stable tertiary amide, has emerged as a valuable and versatile building block.[1] Its unique architecture allows for its strategic incorporation into a diverse array of molecular frameworks, spanning from life-saving pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The core utility of this compound lies in its ability to introduce the 4-(N,N-dimethylcarbamoyl)butyl group into a target molecule via nucleophilic substitution at the terminal carbon, displacing the chloride leaving group.[1] This moiety can either be a final structural feature or a precursor for further transformations, highlighting the compound's adaptability in multi-step synthetic sequences.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO | [2][3][4] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| Appearance | Light yellow liquid | [2] |
| CAS Number | 22813-58-7 | [4] |
| Boiling Point | Data not readily available | |
| Storage Conditions | 0-8 °C | [2] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Core Application I: Intermediate in Pharmaceutical Synthesis
The pharmaceutical industry consistently seeks robust and efficient synthetic routes to complex active pharmaceutical ingredients (APIs). This compound and its analogs have proven to be critical intermediates in the synthesis of various pharmaceuticals.[2] A prominent example is its role in the synthesis of multi-targeted kinase inhibitors, such as Sorafenib, a drug used in cancer therapy.[1]
Workflow for Nucleophilic Substitution in API Synthesis
The following diagram illustrates the general workflow for utilizing this compound in the alkylation of a nucleophilic substrate, a common step in pharmaceutical synthesis.
Caption: General workflow for the alkylation of a nucleophile using this compound.
Protocol 1: Synthesis of an N-Aryl Ether Intermediate (Analogous to Sorafenib Synthesis)
This protocol describes a generalized procedure for the O-alkylation of a phenol, a key transformation in the synthesis of many kinase inhibitors. This procedure is adapted from methodologies described in the synthesis of Sorafenib and related compounds.
Objective: To synthesize a 4-(N,N-dimethylcarbamoyl)butyl aryl ether.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH), 60% in mineral oil (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 eq) in anhydrous DMF.
-
Deprotonation: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). If using sodium hydride, cool the solution to 0°C before the portion-wise addition of NaH (1.2 eq). Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 70-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl ether intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and inert atmosphere is crucial, especially when using highly reactive bases like NaH, to prevent quenching of the base and side reactions.
-
Choice of Base: Potassium carbonate is a milder base suitable for many phenols. For less acidic phenols, a stronger base like sodium hydride is necessary to ensure complete deprotonation and formation of the phenoxide nucleophile.
-
Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates cations, leaving the nucleophilic anion more reactive.
-
Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.
Core Application II: Building Block for Agrochemicals
The structural motifs present in this compound are also of interest in the development of novel agrochemicals, such as herbicides and pesticides.[2] The amide functionality can impart desirable properties, while the reactive chloride allows for the linkage to other molecular fragments to create new active compounds.
Protocol 2: Hypothetical Synthesis of a Novel Herbicide Candidate
This protocol outlines a hypothetical two-step synthesis of a novel herbicidal candidate, demonstrating the utility of this compound in creating N-C bonds with anilines, a common feature in many herbicides. This procedure is based on established synthetic methodologies for similar compounds.
Objective: To synthesize an N-aryl-4-(N,N-dimethylcarbamoyl)butanamine derivative.
Step 1: Nucleophilic Substitution with a Substituted Aniline
Materials:
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80°C for 12 hours, monitoring by TLC.
-
Cool the reaction and quench with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Amide (Hypothetical)
A subsequent reduction of the newly formed amide could be performed to generate the corresponding amine, potentially modulating the biological activity of the molecule.
Logical Relationship in Agrochemical Synthesis
Caption: Logical flow for the synthesis of a hypothetical agrochemical using this compound.
Core Application III: Monomer and Chain Extender in Materials Science
The bifunctional nature of this compound also lends itself to applications in polymer chemistry and materials science.[2] While less documented than its role in fine chemical synthesis, its structure suggests potential as a monomer in polycondensation reactions or as a chain extender in the synthesis of polymers like polyamides and polyurethanes.
Conceptual Application: Chain Extender in Polyurethane Synthesis
In polyurethane synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate prepolymers to build the hard segment of the polymer, influencing its mechanical properties. A derivative of this compound, such as a diol-terminated version, could serve as a novel chain extender to impart specific properties to the resulting polyurethane.
Hypothetical Protocol 3: Synthesis of a Functionalized Polyamide
This protocol outlines a hypothetical polycondensation reaction where this compound acts as a comonomer with a diamine to produce a polyamide with pendant N,N-dimethylcarbamoyl groups. These pendant groups could enhance the polymer's solubility, hygroscopicity, or ability to coordinate with metal ions.
Objective: To synthesize a functionalized polyamide via polycondensation.
Materials:
-
This compound (1.0 eq)
-
A diamine monomer (e.g., hexamethylenediamine) (1.0 eq)
-
A non-nucleophilic base (e.g., proton sponge)
-
High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, combine the diamine monomer and the solvent.
-
Add the non-nucleophilic base to the mixture.
-
Heat the mixture to a moderate temperature (e.g., 80-100°C) and slowly add this compound.
-
Gradually increase the temperature to facilitate the polycondensation reaction and the removal of the formed hydrochloride salt (as a precipitate or by distillation of a volatile byproduct).
-
Monitor the viscosity of the reaction mixture to gauge the progress of polymerization.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Rationale for Component Selection:
-
Diamine Monomer: The choice of diamine will significantly impact the properties of the resulting polyamide (e.g., flexibility, thermal stability).
-
High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the temperatures required for polycondensation.
-
Base: A non-nucleophilic base is essential to neutralize the HCl formed during the reaction without competing with the diamine as a nucleophile.
Conclusion
This compound is a highly valuable and versatile intermediate with broad applicability in the synthesis of specialty chemicals and materials. Its bifunctional nature allows for its strategic use in the construction of complex molecules for the pharmaceutical and agrochemical industries, as well as its potential incorporation into novel polymeric materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this powerful synthetic building block.
References
Reaction mechanism of 4-chloro-N,N-dimethylbutanamide with primary and secondary amines
APPLICATION NOTE
Topic: Reaction Mechanism of 4-chloro-N,N-dimethylbutanamide with Primary and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between this compound and primary or secondary amines is a cornerstone transformation in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. This reaction provides a versatile and efficient pathway to synthesize substituted pyrrolidinones, which are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and minimizing the formation of unwanted byproducts. This application note provides a detailed exploration of the mechanistic pathways involved in this transformation, offering practical protocols and insights for researchers in the field.
Reaction Mechanism and Scientific Principles
The reaction of this compound with primary and secondary amines proceeds through a sequential process involving intermolecular nucleophilic substitution followed by an intramolecular cyclization.
Part 1: Intermolecular Nucleophilic Substitution (SN2 Reaction)
The initial step involves the amine acting as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom in this compound.[1][2] This is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom, leading to the displacement of the chloride ion, which is a good leaving group.[1]
-
With Primary Amines (R-NH₂): The reaction forms an N-(4-(N,N-dimethylcarbamoyl)butyl)ammonium chloride intermediate. A subsequent deprotonation step, often facilitated by an excess of the primary amine or an added base, yields the N-(4-chlorobutyl)-N-alkyl-N,N-dimethylbutanamide intermediate.
-
With Secondary Amines (R₂NH): Similarly, a secondary amine reacts to form a corresponding ammonium salt, which upon deprotonation, gives the N,N-dialkyl-N-(4-chlorobutyl)-N,N-dimethylbutanamide intermediate.
It is important to note that the nucleophilicity of the amine plays a crucial role in this step. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups, which can lead to faster reaction rates.[3][4] However, steric hindrance around the nitrogen atom can counteract this effect.[4]
A common challenge in the alkylation of amines is over-alkylation, as the product amine can also be nucleophilic and react further with the alkylating agent.[1][3][5] However, in this specific reaction, the subsequent intramolecular cyclization is typically much faster, minimizing the extent of intermolecular side reactions.
Part 2: Intramolecular Cyclization (Intramolecular SN2 Reaction)
The second and often rate-determining step is an intramolecular nucleophilic substitution. The nitrogen atom of the newly formed intermediate attacks the carbon atom of the amide carbonyl group. This intramolecular cyclization is entropically favored due to the formation of a stable five-membered pyrrolidinone ring.[6]
This step results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a dimethylamine molecule, leads to the formation of the final N-substituted 2-pyrrolidinone product.
The overall reaction can be summarized as a tandem SN2 and intramolecular cyclization process. The efficiency of this reaction is often high due to the favorable kinetics of the intramolecular ring-closing step.
Visualization of the Reaction Mechanism
Caption: Reaction mechanism of this compound with amines.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary and a secondary amine. These should be adapted based on the specific properties of the amine being used.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-2-pyrrolidinone.
Protocol 2: Reaction with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Sodium iodide (NaI) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add piperidine (1.2 eq) and a catalytic amount of sodium iodide. The addition of a catalytic amount of a more reactive halide, like iodide, can accelerate the initial SN2 reaction through the Finkelstein reaction.
-
Heat the reaction mixture to 80-90°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield N-pentyl-2-pyrrolidinone.
Data Presentation
| Reactant Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 82 | 6-12 | 80-90 |
| Piperidine | - | DMF | 80-90 | 4-8 | 85-95 |
| Aniline | NaH | THF | 66 | 12-24 | 60-75 |
| Diethylamine | Et₃N | Toluene | 110 | 8-16 | 75-85 |
Troubleshooting and Optimization
-
Low Yields:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Increase the reaction temperature or time. The use of a higher boiling point solvent may be necessary. Ensure the amine is not sterically hindered to a degree that it significantly slows the SN2 reaction. The addition of a catalytic amount of sodium or potassium iodide can be beneficial.
-
-
Formation of Side Products:
-
Cause: Over-alkylation or elimination reactions.
-
Solution: Use a moderate excess of the amine to favor the desired initial substitution. For primary amines, using a non-nucleophilic base can prevent the base from competing with the amine in the nucleophilic attack.
-
-
Difficult Purification:
-
Cause: Similar polarities of the product and unreacted starting materials or byproducts.
-
Solution: Optimize the chromatographic separation by testing different solvent systems. For basic amine products, an acidic workup can be employed to extract the product into an aqueous layer, which is then basified and re-extracted.
-
Conclusion
The reaction of this compound with primary and secondary amines is a powerful and versatile method for the synthesis of N-substituted 2-pyrrolidinones. A solid grasp of the SN2 and intramolecular cyclization mechanisms is essential for troubleshooting and optimizing this important transformation. The protocols and data provided in this application note serve as a valuable starting point for researchers aiming to utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Strategies for improving reaction yield with 4-chloro-N,N-dimethylbutanamide
Welcome to the technical support center for 4-chloro-N,N-dimethylbutanamide (CAS 22813-58-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to maximize your reaction yields and purity.
Introduction: The Versatility of a Bifunctional Reagent
This compound is a valuable bifunctional building block in modern organic synthesis.[1] Its structure, featuring a reactive primary alkyl chloride and a stable N,N-dimethylamide moiety, makes it an ideal intermediate for introducing a 4-(N,N-dimethylcarbamoyl)butyl group into target molecules.[1] This reagent is particularly prominent in the synthesis of pharmaceutical intermediates, including the multi-targeted kinase inhibitor, Sorafenib, as well as in the development of novel agrochemicals and advanced materials.[1][2]
The primary reactivity of this compound lies in the nucleophilic substitution (SN2) at the carbon bearing the chlorine atom.[1][3] However, achieving high yields requires a nuanced understanding of competing reaction pathways and optimal conditions. This guide addresses the most common questions and challenges to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound is typically a light yellow liquid with a molecular weight of 149.62 g/mol .[2][4] It is valued for its stability under typical storage conditions while possessing a reactive site for synthetic transformations.[2]
| Property | Value | Source |
| CAS Number | 22813-58-7 | [4] |
| Molecular Formula | C₆H₁₂ClNO | [2][4] |
| Molecular Weight | 149.62 g/mol | [2][4] |
| Appearance | Light yellow liquid | [2] |
| Storage | Store at 0-8 °C | [2] |
Q2: What is the primary mechanism of reaction for this reagent?
The key reactive site is the primary alkyl chloride, which is susceptible to nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored because the primary carbon is relatively unhindered, allowing for backside attack by a nucleophile to displace the chloride leaving group.
Q3: What types of nucleophiles are commonly used with this reagent?
A wide range of nucleophiles can be successfully employed, including:
-
Phenoxides: For the formation of aryl ethers (Williamson Ether Synthesis).[3][5]
-
Amines: For alkylation to form secondary, tertiary, or quaternary amines.[1]
-
Thiolates: To generate thioethers.[1]
-
Carbanions: Such as those derived from malonic esters or other activated methylene compounds.
Q4: How should I handle and store this compound?
For long-term stability and to prevent degradation, the reagent should be stored in a tightly sealed container at 0-8 °C.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: Low or No Desired Product Yield
Low conversion of starting materials is one of the most common issues. The workflow below can help diagnose the root cause.
Cause A: Incomplete Nucleophile Activation
-
Explanation: Many nucleophiles (e.g., phenols, thiols, primary/secondary amines) require deprotonation by a base to become sufficiently reactive. For example, a neutral phenol is a poor nucleophile, but its conjugate base, the phenoxide anion, is excellent.[3]
-
Solution: Introduce a suitable base to generate the active nucleophile in situ. The choice of base is critical and depends on the pKa of the nucleophile. Ensure the base is strong enough to achieve complete deprotonation without promoting side reactions.
| Base | Typical Nucleophile | Solvent | Comments |
| Sodium Hydride (NaH) | Alcohols, Phenols | Anhydrous THF, DMF | Irreversible deprotonation. Handle with care (flammable).[3][5] |
| Potassium Carbonate (K₂CO₃) | Phenols, Carboxylic Acids | DMF, Acetonitrile | A milder, safer base. Often requires heating.[5][6] |
| Triethylamine (Et₃N) | Amines, neutralization | DCM, THF | Primarily used as an acid scavenger.[6] |
| Potassium tert-butoxide | Alcohols | THF | A strong, non-nucleophilic base. |
Cause B: Inappropriate Solvent Choice
-
Explanation: SN2 reactions are fastest in polar aprotic solvents. These solvents (e.g., DMF, DMSO, acetone) can solvate the counter-ion of the nucleophile (e.g., Na⁺) but do not strongly solvate the nucleophilic anion itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive. Protic solvents (e.g., water, ethanol) will form a solvent cage around the nucleophile, lowering its energy and reactivity.
-
Solution: Use a dry, polar aprotic solvent. Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for reactions involving this reagent.[3]
Problem 2: Significant Formation of Impurities
Even with good conversion, the formation of side products can drastically reduce the isolated yield and complicate purification.
Cause A: Base-Catalyzed Elimination (E2 Reaction)
-
Explanation: Besides acting as a nucleophile, the reactant can also act as a base, abstracting a proton from the carbon adjacent to the chloro-substituted carbon. This results in the elimination of HCl and the formation of an alkene byproduct, N,N-dimethylbut-3-en-1-amine.[5] This side reaction is favored by strong, sterically hindered bases and higher reaction temperatures.
-
Solution:
-
Use a Weaker Base: If possible, use a base that is strong enough to deprotonate your nucleophile but not so strong that it promotes elimination (e.g., K₂CO₃ instead of t-BuOK).
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can favor the desired SN2 pathway.
-
Choose a Non-Hindered Base: Sterically hindered bases favor elimination.
-
Cause B: Over-alkylation of the Product
-
Explanation: If your product is also nucleophilic (for example, if you alkylate a primary amine to a secondary amine), it can compete with the starting nucleophile and react with another equivalent of this compound. This leads to undesired byproducts, such as a quaternary ammonium salt in the case of amine alkylation.[5]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the initial nucleophile relative to the chloro-amide to ensure the electrophile is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the electrophile throughout the reaction.
-
Cause C: Intramolecular Cyclization
-
Explanation: While less common for this specific substrate due to the stability of the amide, intramolecular reactions can sometimes occur. Under strongly basic conditions, deprotonation of the amide N-H (in related primary or secondary amides) or other functionalities could lead to cyclization. More relevant is the potential for the product to undergo subsequent reactions.
-
Solution: This is highly substrate-dependent. If you suspect an undesired cyclization, re-evaluate the base and temperature conditions. Characterization of the byproduct by NMR and Mass Spectrometry is crucial for diagnosis.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with Phenol
This protocol describes a typical SN2 reaction between a phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Activation: Cool the DMF to 0 °C using an ice bath. To a stirred solution of phenol (1.0 eq) in the DMF, add sodium hydride (1.1 eq) portion-wise.
-
CAUTION: NaH reacts violently with water. Hydrogen gas is evolved. Ensure the reaction is well-vented.
-
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium phenoxide salt.[3]
-
Alkylation: Add this compound (1.05 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C.[3][5] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired N,N-dimethyl-4-phenoxybutanamide.
References
Identification and minimization of byproducts in 4-chloro-N,N-dimethylbutanamide synthesis
Welcome to the Technical Support Center for the synthesis of 4-chloro-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and minimize byproducts, thereby improving the yield and purity of your target compound.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is primarily achieved through the reaction of 4-chlorobutyryl chloride with dimethylamine.[1][2] This seemingly straightforward amidation reaction is often complicated by the bifunctional nature of the acyl chloride starting material, which possesses two reactive sites: the highly electrophilic acyl chloride and the alkyl chloride.[1][2]
The primary reaction is a nucleophilic acyl substitution where dimethylamine attacks the carbonyl carbon of 4-chlorobutyryl chloride, leading to the formation of the desired amide and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl, which would otherwise react with the dimethylamine, rendering it non-nucleophilic.[1]
However, several side reactions can occur, leading to the formation of various byproducts that can complicate purification and reduce the overall yield and purity of this compound. Understanding the mechanisms of these side reactions is the first step toward their effective minimization.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
FAQ 1: My reaction yield is low, and I observe a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?
Probable Cause: The most common cause of low yields and the formation of a water-soluble byproduct is the hydrolysis of the starting material, 4-chlorobutyryl chloride, to form 4-chlorobutyric acid.[3] Acyl chlorides are highly susceptible to hydrolysis, even by trace amounts of moisture in the reaction solvent or on the glassware.[3]
Troubleshooting and Optimization:
-
Ensure Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions.[3]
-
Use freshly distilled, dry solvents. Solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Flame-dry all glassware before use and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Use a fresh, high-purity bottle of 4-chlorobutyryl chloride. Older bottles may have been exposed to atmospheric moisture.[3]
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[3]
FAQ 2: I see an unexpected peak in my GC-MS analysis with a mass corresponding to the loss of HCl from my starting material. What is this byproduct and how can I minimize it?
Probable Cause: The formation of a byproduct with a mass corresponding to the loss of HCl from 4-chlorobutyryl chloride is indicative of intramolecular cyclization to form γ-butyrolactone. This can occur if there are impurities in the starting material or under certain reaction conditions. A more likely scenario, especially in the presence of a base, is the intramolecular cyclization of the starting material to form cyclobutanone, with the loss of HCl.[3]
Troubleshooting and Optimization:
-
Choice of Base: The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is recommended to favor the intermolecular amidation over intramolecular cyclization. Examples include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often disfavor the cyclization pathway.[3] Elevated temperatures can promote this side reaction.
-
Order of Addition: Slowly adding the 4-chlorobutyryl chloride to a solution of dimethylamine and the base can help to maintain a low concentration of the acyl chloride, thus minimizing self-reaction.
FAQ 3: My final product is contaminated with a high-boiling point impurity. What could it be?
Probable Cause: A high-boiling point impurity could be a dimer or oligomer formed from the reaction of the terminal chlorine of one molecule of the product (or starting material) with the dimethylamine.
Troubleshooting and Optimization:
-
Stoichiometry Control: Use a slight excess of dimethylamine to ensure that the 4-chlorobutyryl chloride is consumed rapidly, reducing the opportunity for side reactions involving the alkyl chloride end of the molecule.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can favor these slower side reactions. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.
III. Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting. Here are some recommended analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of 40-400 amu.
-
Data Analysis: Compare the mass spectra of the observed peaks with a commercial library (e.g., NIST) to identify known compounds.[4]
Table 1: Potential Byproducts and their Expected Mass Spectra Features
| Byproduct Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-chlorobutyric acid | 122.55 | 122, 105, 85, 77, 45 |
| γ-butyrolactone | 86.09 | 86, 56, 42, 28 |
| Cyclobutanone | 70.09 | 70, 42, 41, 28 |
| N,N,N',N'-tetramethyl-succindiamide | 172.24 | 172, 100, 72, 44 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the main product and any significant impurities.
-
Sample Preparation: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
This compound (Expected Shifts in CDCl₃):
-
~3.6 ppm (t, 2H, -CH₂-Cl)
-
~2.9 ppm (s, 6H, -N(CH₃)₂)
-
~2.4 ppm (t, 2H, -CO-CH₂-)
-
~2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
-
¹³C NMR: Provides information on the carbon skeleton and can help identify byproducts with different carbon frameworks.
-
2D NMR Techniques: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, aiding in the definitive identification of unknown byproducts.
IV. Visualization of Reaction Pathways
Main Synthesis Pathway
The desired reaction is the straightforward amidation of 4-chlorobutyryl chloride.
Caption: Main synthesis pathway for this compound.
Key Byproduct Formation Pathways
Understanding the formation of byproducts is key to their prevention.
Caption: Major byproduct formation pathways from 4-chlorobutyryl chloride.
V. Impact of Raw Material Quality
The purity of your starting materials, 4-chlorobutyryl chloride and dimethylamine, is paramount for a clean reaction.
-
4-Chlorobutyryl Chloride: As discussed, this reagent is moisture-sensitive.[5] Impurities from its synthesis, such as residual thionyl chloride or γ-butyrolactone, can also lead to unexpected byproducts.[5][6] It is recommended to use freshly opened bottles from a reputable supplier or to purify the reagent by distillation before use.
-
Dimethylamine: Commercially available dimethylamine is typically supplied as a solution in a solvent (e.g., THF, ethanol) or as a gas. Ensure the solution is anhydrous. Impurities such as other amines can lead to the formation of different amide byproducts.
VI. Purification of this compound
After minimizing byproduct formation through optimized reaction conditions, purification is necessary to obtain the final product in high purity.
-
Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid to remove excess dimethylamine and the hydrochloride salt of the base. The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Chromatography: If significant impurities remain, column chromatography on silica gel is an effective method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from less polar and more polar impurities.
-
Distillation: For larger scale purifications, vacuum distillation can be an effective method to purify this compound, especially for removing non-volatile impurities.
By understanding the potential side reactions, carefully controlling reaction conditions, and employing appropriate analytical techniques, researchers can successfully synthesize this compound with high yield and purity.
References
- 1. 4-Chlorobutyryl Chloride | High Purity | For Research [benchchem.com]
- 2. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. journalijcar.org [journalijcar.org]
- 5. nbinno.com [nbinno.com]
- 6. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-chloro-N,N-dimethylbutanamide and its Derivatives
Welcome to the technical support center for the purification of 4-chloro-N,N-dimethylbutanamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, presented in a question-and-answer format.
Question 1: After my synthesis and initial work-up, I see multiple spots on my TLC plate. How do I identify the probable impurities?
Answer:
The impurity profile of your crude this compound is highly dependent on the synthetic route employed. The most common synthesis involves the reaction of 4-chlorobutyryl chloride with dimethylamine.[1] Based on this, your primary impurities are likely to be:
-
Unreacted Starting Materials:
-
4-chlorobutyryl chloride: This is a highly reactive acyl chloride and, if not fully quenched during the work-up, can be a significant impurity.
-
Dimethylamine: Often used in excess to drive the reaction to completion. It can be present as the free base or as dimethylammonium hydrochloride.
-
-
Side-Reaction Products:
-
N,N-dimethyl-γ-butyrolactam (and its quaternary ammonium salt): This is a common byproduct formed via intramolecular cyclization of this compound, especially under basic conditions or upon heating.
-
Hydrolysis Product (4-chlorobutanoic acid): The amide bond is generally stable, but hydrolysis can occur under harsh acidic or basic conditions during work-up, leading to the formation of the corresponding carboxylic acid.[1]
-
TLC Visualization:
Since this compound and its likely impurities lack a strong chromophore, visualization under a standard 254 nm UV lamp might be challenging.[2] Staining techniques are often more effective. A potassium permanganate (KMnO₄) stain can be a good general-purpose choice for visualizing many organic compounds.[2] For acidic impurities like 4-chlorobutanoic acid, a bromocresol green indicator stain can be useful.[2]
Question 2: My purified product shows a persistent impurity that I suspect is the lactam. How can I remove it?
Answer:
The formation of N,N-dimethyl-γ-butyrolactam is a common issue. Its polarity is often similar to the desired product, making separation by standard silica gel chromatography challenging. Here are a few strategies:
-
Optimize Column Chromatography:
-
Solvent System (Eluent): A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The lactam is generally more polar than the parent chloroamide. A shallow gradient can improve separation.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).
-
-
Recrystallization:
-
This can be highly effective if a suitable solvent system is found. The choice of solvent is critical and requires some experimentation. A mixed solvent system is often beneficial for polar compounds.[3][4]
-
Solvent Screening: Start with a solvent in which your crude product has moderate solubility. Good starting points for amides include acetone, acetonitrile, or ethyl acetate.[5] You can then add a less polar co-solvent (e.g., hexanes, diethyl ether) to induce crystallization.
-
Question 3: I'm losing a significant amount of my product during column chromatography. What could be the cause and how can I prevent it?
Answer:
Product loss on a silica gel column can be due to several factors:
-
Irreversible Adsorption: Amides can sometimes bind strongly to the acidic silica gel surface, leading to poor recovery.
-
On-Column Degradation: The acidic nature of silica gel can promote the intramolecular cyclization to the lactam, especially if the column runs slowly or heats up.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a tertiary amine, like triethylamine (1-2% in your eluent), to neutralize the acidic sites.[6] This is particularly useful for purifying amine-containing compounds but can also be beneficial for sensitive amides.
-
Use an Alternative Adsorbent: Consider using neutral alumina or a less acidic stationary phase.
-
Flash Chromatography: Employing flash chromatography with a higher flow rate will minimize the time your compound spends on the column, reducing the opportunity for degradation.[7]
-
Recrystallization as an Alternative: If your product is a solid, recrystallization is often a more efficient and less destructive purification method for amides compared to chromatography.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
For solid derivatives, recrystallization is often the preferred method due to its efficiency and lower risk of product degradation.[5] For liquid products or when recrystallization is not feasible, vacuum distillation can be an excellent choice to separate from non-volatile impurities. Column chromatography is a versatile technique but should be approached with the considerations mentioned in the troubleshooting section.
Q2: How can I remove unreacted dimethylamine and its salts from my crude product?
An acidic wash during the work-up is effective. After the reaction, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride).[8] The dimethylamine will be protonated and partition into the aqueous layer. Be mindful that harsh acidic conditions could potentially lead to hydrolysis of the amide.
Q3: What are some recommended solvent systems for recrystallizing this compound derivatives?
The ideal solvent system is compound-specific. However, for polar molecules like amides, here are some good starting points for screening:
-
Single Solvents: Acetone, ethyl acetate, acetonitrile.[5]
-
Mixed Solvents: A common and effective approach is to dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes, diethyl ether) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[3][9][10]
Q4: How can I prevent the intramolecular cyclization to the lactam during purification?
-
Avoid High Temperatures: Prolonged heating can promote cyclization. If distillation is used, perform it under high vacuum to keep the temperature as low as possible.
-
Control pH: Avoid strongly basic conditions during work-up and purification.
-
Minimize Time on Silica Gel: If using column chromatography, use flash chromatography to expedite the process.
Q5: My compound appears as a light yellow liquid. Is this normal, or does it indicate an impurity?
While pure this compound is often described as a light yellow liquid, a distinct color can sometimes indicate the presence of impurities.[11] It is always best to assess the purity using an analytical technique like GC-MS or HPLC, regardless of the color.
Section 3: Experimental Protocols
Protocol for Recrystallization of a Solid 4-chloro-N,N-dialkylbutanamide Derivative
-
Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., acetone, ethyl acetate, ethanol, toluene) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the soluble samples to cool. The best solvent will yield a good crop of crystals upon cooling.
-
If no single solvent is ideal, try a mixed solvent system as described in the FAQs.[4]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Develop a TLC method to determine a suitable eluent system. Aim for an Rf value of 0.2-0.3 for the desired compound.[12] Good starting solvent systems are mixtures of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[13]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Section 4: Data Presentation and Visualization
Table 1: Common Solvents for Recrystallization of Amides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good for precipitating polar compounds from a more polar solvent. |
| Diethyl Ether | Low | 35 | Low boiling point can be a disadvantage for achieving a large temperature differential.[3] |
| Toluene | Low | 111 | Good for aromatic amides. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for many amides. |
| Acetone | Medium-High | 56 | Another good general-purpose solvent. |
| Acetonitrile | High | 82 | Often gives good results for the recrystallization of amides.[5] |
| Ethanol | High | 78 | Often used in combination with water for mixed-solvent recrystallization.[3] |
| Water | Very High | 100 | Can be a good "poor" solvent in a mixed-solvent system with a more organic-soluble "good" solvent.[14] |
Diagram 1: Decision Tree for Purification Strategy
A decision tree to guide the selection of an appropriate purification technique.
Diagram 2: Troubleshooting Workflow for Column Chromatography
A workflow for troubleshooting common issues encountered during column chromatography.
References
- 1. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. interchim.fr [interchim.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemimpex.com [chemimpex.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Optimizing temperature and solvent conditions for 4-chloro-N,N-dimethylbutanamide reactions
Welcome to the technical support center for optimizing reactions involving 4-chloro-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will delve into the critical parameters of temperature and solvent selection to help you troubleshoot common issues, maximize yield, and ensure the integrity of your synthesis.
Foundational Principles: The Chemistry of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive sites: the electrophilic carbon attached to the chlorine atom and the amide functionality. The primary reactions of interest often involve nucleophilic substitution at the chlorinated carbon. Understanding the interplay between the substrate, nucleophile, solvent, and temperature is paramount to achieving the desired outcome.
The most common synthetic routes to this compound itself involve the amination of a carboxylic acid or its more reactive derivatives, like an acid chloride.[2] Optimization of these initial steps is also crucial for a successful overall synthesis.[2]
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q1: My reaction is resulting in a low yield of the target molecule. What are the likely causes related to temperature and solvent?
A1: Low yields are often a result of suboptimal reaction kinetics or competing side reactions, both of which are heavily influenced by temperature and solvent choice.
-
Causality Explained:
-
Insufficient Activation Energy: The reaction may be proceeding too slowly if the temperature is too low, failing to provide sufficient activation energy for the nucleophilic attack.
-
Side Reactions Dominating: Conversely, excessively high temperatures can promote undesirable side reactions, such as elimination (E2) pathways, which compete with the desired substitution (SN2) reaction.[3][4] Elimination reactions are entropically favored at higher temperatures.[4][5][6]
-
Poor Solvation: The chosen solvent may not be adequately solvating the reactants, particularly the nucleophile, thereby reducing its reactivity. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.
-
Troubleshooting Steps:
-
Temperature Screening:
-
If the reaction is sluggish, incrementally increase the temperature in 5-10 °C intervals.
-
If you suspect side reactions, try lowering the temperature. Even room temperature may be sufficient for some highly reactive nucleophiles.
-
-
Solvent Re-evaluation:
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurity peaks in my analytical data (TLC, LC-MS, NMR). How can I mitigate this?
A2: Impurity formation is a clear indicator of competing reaction pathways. Temperature is a powerful tool to control the selectivity between substitution and elimination.
-
Causality Explained:
-
Elimination (E2) Side Product: The most common side reaction for primary alkyl halides like this compound is elimination to form an alkene, especially with strong, sterically hindered bases. As temperature increases, the rate of elimination reactions tends to increase more rapidly than substitution reactions.[4][5]
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in alcohol-based solvents, solvolysis can occur where the solvent molecule itself acts as a nucleophile.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the elimination pathway.[3][4]
-
Choice of Base/Nucleophile: If applicable, use a less sterically hindered and less basic nucleophile to favor substitution.
-
Solvent Selection: Switch to a non-nucleophilic solvent. Aprotic polar solvents are generally a good choice.
Issue 3: Incomplete Reaction or Stalling
Q3: My reaction starts but does not go to completion, even after an extended period. What should I investigate?
A3: A stalled reaction can be due to several factors, including deactivation of the nucleophile or poor solubility.
-
Causality Explained:
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the effective concentration.
-
Nucleophile Deactivation: In some cases, the nucleophile can be deactivated by side reactions or by protonation if an acidic byproduct is formed and not neutralized.[2][10]
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the reaction mixture for undissolved solids. If solubility is an issue, consider a solvent in which all reactants are fully soluble at the desired reaction temperature. A co-solvent system might also be effective.
-
Temperature Adjustment: Gently warming the reaction can sometimes improve solubility and increase the reaction rate.
-
Use of a Base: If an acidic byproduct is formed (e.g., HCl in amidation reactions), the inclusion of a non-nucleophilic base like triethylamine or potassium carbonate is crucial to neutralize the acid and prevent it from quenching the amine nucleophile.[2][10]
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate), add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up to remove any inorganic salts and water-soluble components.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Summary: Solvent and Temperature Effects
| Solvent Class | Recommended Solvents | Typical Temperature Range (°C) | Considerations |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 25 - 100 | Generally favor SN2 reactions. DMF and DMSO have high boiling points, which can be advantageous for slow reactions but may require high vacuum for removal. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | 25 - 66 (THF), 25 - 80 (2-MeTHF) | Good general-purpose solvents. 2-MeTHF is a greener alternative to THF. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 25 - 56 (Acetone), 25 - 80 (MEK) | Can be effective but may be susceptible to side reactions with strong bases or nucleophiles. |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 25 - 40 (DCM), 25 - 83 (DCE) | Often used but are coming under increased scrutiny due to environmental and health concerns.[8] |
| Polar Protic | Ethanol, Isopropanol (IPA), Water | 25 - 82 (Ethanol), 25 - 82 (IPA), 25 - 100 (Water) | Can lead to solvolysis and may decrease the reactivity of some nucleophiles through hydrogen bonding. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway: Substitution vs. Elimination
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for low conversion rates in alkylation reactions
A-Z Guide to Troubleshooting Low Conversion Rates in Alkylation Reactions
Welcome to the technical support center for alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven experience. We will explore the causality behind experimental outcomes and provide systematic troubleshooting strategies.
Part 1: The Systematic Troubleshooting Workflow
Low conversion in an alkylation reaction is a common yet multifaceted problem. A systematic approach is crucial to efficiently identify the root cause. Before delving into specific issues, it is essential to monitor the reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This ensures that the perception of low conversion is based on accurate data.
Below is a logical workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting low conversion.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section addresses specific issues you might encounter during your alkylation experiments in a question-and-answer format.
Section A: Reagent and Substrate Integrity
Q1: My conversion rate is unexpectedly low. Where should I start my investigation?
A1: Always begin with your starting materials. The purity of your substrate, alkylating agent, and the integrity of your catalyst or base are paramount. Impurities, especially water, can have a detrimental effect on many alkylation reactions by reacting with strong bases, catalysts, or sensitive intermediates.[2][3]
-
Actionable Protocol:
-
Verify Purity: Re-purify your starting materials if their purity is questionable. Techniques like distillation, recrystallization, or column chromatography can be employed.
-
Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried, and use anhydrous solvents.[2] Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).
-
Fresh Reagents: Use freshly opened or properly stored reagents. Some alkylating agents can decompose over time, and strong bases can be deactivated by atmospheric moisture and carbon dioxide.[2]
-
Q2: How do I know if my base is appropriate and working effectively, especially for C-H alkylations?
A2: The choice and handling of the base are critical for reactions that require deprotonation, such as the alkylation of ketones or nitriles.[4] Incomplete deprotonation is a very common reason for low conversion.[2][5]
-
Key Considerations:
-
Base Strength: The base must be strong enough to deprotonate the substrate. For instance, to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO), a base whose conjugate acid has a significantly higher pKa is required (e.g., NaH, LDA, KOtBu).[2]
-
Stoichiometry: Ensure you are using the correct stoichiometric amount of base. For mono-alkylation, at least one full equivalent is necessary.[2]
-
Base Degradation: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly sensitive to moisture and can degrade if not handled under strictly anhydrous conditions.[2]
-
| Parameter | Recommendation | Potential Issue if Ignored |
| Base Selection | Choose a base with a conjugate acid pKa significantly higher than the substrate's pKa. | Incomplete deprotonation of the substrate. |
| Base Handling | Handle under an inert atmosphere; use fresh, properly stored base. | Deactivation of the base by moisture or CO2. |
| Stoichiometry | Use at least 1 equivalent for mono-alkylation. | Insufficient active base for complete deprotonation. |
Section B: Reaction Conditions
Q3: My reaction is clean but very slow. How can I improve the rate?
A3: Increasing the reaction temperature is often the most straightforward way to increase the reaction rate.[6][7] According to collision theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[8][9]
-
Optimization Strategy:
-
Incremental Increase: Increase the temperature in a controlled manner (e.g., in 10-20 °C increments) while monitoring the reaction for the appearance of side products.
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature.[6] For sluggish reactions, a higher-boiling solvent like DMF, DMSO, or toluene might be necessary.[6]
-
Catalyst: For certain alkylations, a catalyst can dramatically increase the rate. For example, in Friedel-Crafts alkylation, a Lewis acid catalyst is essential. In some N-alkylations, catalytic potassium iodide can be beneficial.[10]
-
Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A4: The formation of multiple products points towards competing side reactions. Common side reactions in alkylation include over-alkylation (dialkylation or polyalkylation), elimination, and reaction at alternative nucleophilic sites (e.g., O- vs. C-alkylation).[4][5]
-
Minimization Tactics:
-
Over-alkylation: To favor mono-alkylation, use a slight excess of the substrate relative to the alkylating agent.[6]
-
Elimination (E2) vs. Substitution (SN2): Elimination often competes with substitution, especially with sterically hindered bases or substrates, and at higher temperatures.[5] To favor substitution, consider using a less sterically hindered base, lowering the reaction temperature, and using a non-bulky nucleophile.[5][11]
-
O- vs. C-Alkylation: The solvent can play a crucial role in determining the regioselectivity. Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol, water) can promote C-alkylation by solvating the oxygen of the enolate.[12][13]
-
Caption: The main alkylation pathway and common competing side reactions.
Q5: Could the solvent be the reason for my low yield?
A5: Absolutely. The choice of solvent has a significant impact on alkylation reactions.[14] It affects reactant solubility, stabilizes intermediates or transition states, and can influence the reaction mechanism (e.g., SN1 vs. SN2).[14]
-
Solvent Selection Guide:
-
SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents (e.g., water, alcohols) that can stabilize this charged species.[15]
-
SN2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, DMF, acetonitrile).[13] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[13]
-
| Reaction Type | Favored Solvent Type | Rationale | Example Solvents |
| SN1 | Polar Protic | Stabilizes the carbocation intermediate. | H₂O, CH₃OH, C₂H₅OH |
| SN2 | Polar Aprotic | Enhances nucleophilicity by not solvating the nucleophile as strongly. | Acetone, DMF, Acetonitrile, DMSO |
Section C: Catalyst and Process Issues
Q6: I am using a solid acid catalyst and see an initial good conversion, but it drops off over time. What is happening?
A6: You are likely observing catalyst deactivation. Solid acid catalysts are prone to deactivation, often due to the deposition of heavy hydrocarbons or "coke" on the catalyst surface, which blocks active sites.[16][17] This is a particularly common issue in industrial alkylation processes.[18]
-
Investigative Steps:
-
Characterize the Spent Catalyst: Analyze the used catalyst to confirm the presence of coke or other foulants.
-
Optimize Operating Conditions: Rapid catalyst deactivation can be influenced by reaction temperature and the composition of the feed.[16][19] Sometimes, a slightly higher temperature can paradoxically decrease the rate of deactivation.[19]
-
Regeneration: Investigate regeneration procedures for your specific catalyst. Oxidative regeneration is common but can sometimes damage the catalyst's activity.[17] Supercritical fluid regeneration is an alternative that can be less harsh.[17]
-
Q7: How important is mixing in my alkylation reaction?
A7: Good mixing is essential, especially in heterogeneous reactions (e.g., liquid-liquid or solid-liquid systems).[20] Poor mixing can lead to low reaction rates, poor selectivity, and an increase in impurities due to localized high concentrations of reactants.[21] This is because the overall reaction rate can be limited by the rate of mass transfer between phases rather than the intrinsic kinetics of the reaction.[21][22]
-
Improving Mixing:
-
Stirring Rate: Ensure your stirring is vigorous enough to create a good dispersion of the phases.
-
Reactor Design: In scaled-up reactions, the choice of impeller and reactor geometry is critical.[21]
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can be used to shuttle one reactant across the phase boundary, mitigating mass transfer limitations.
-
Part 3: Diagnostic Experiments & Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol allows for a quick qualitative assessment of the reaction's progress.
-
Preparation: Prepare a TLC chamber with an appropriate solvent system that gives good separation between your starting material and expected product (Rf values ideally between 0.2 and 0.8).
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Quenching & Dilution: Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a few drops of water or saturated NH₄Cl solution).[2]
-
Spotting: Spot the diluted sample onto a TLC plate alongside spots of your starting material and, if available, the pure product as references.
-
Development & Visualization: Develop the plate in the prepared chamber and visualize the spots under a UV lamp or by using a staining agent.
-
Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of the product spot over time.
Protocol 2: Small-Scale Parallel Reaction Optimization
To efficiently test multiple conditions (e.g., different solvents, bases, or temperatures), run a series of small-scale reactions in parallel.
-
Setup: Arrange a series of small reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the substrate and solvent. Then, add the specific base or catalyst being tested for that vial.
-
Initiation: Place the vials in a temperature-controlled heating block and add the alkylating agent to each.
-
Monitoring: Monitor all reactions simultaneously by TLC or by taking samples for GC/LC-MS analysis at set time points.
-
Comparison: Compare the conversion rates under the different conditions to identify the optimal parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation unit - Wikipedia [en.wikipedia.org]
- 4. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 18. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 19. researchgate.net [researchgate.net]
- 20. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 21. mt.com [mt.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Removing Unreacted 4-Chloro-N,N-dimethylbutanamide
Welcome to the technical support guide for handling a common yet critical challenge in synthetic chemistry: the removal of unreacted 4-chloro-N,N-dimethylbutanamide from your reaction mixture. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its effective removal is paramount to ensuring the purity of your final product and the success of subsequent synthetic steps.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing you with the rationale behind each method and detailed, field-proven protocols.
Section 1: Initial Assessment & Method Selection
Before proceeding with any purification technique, a thorough assessment of your reaction mixture is crucial. The properties of your desired product will dictate the most efficient and effective separation strategy.
FAQ: Where do I start? What information do I need before choosing a purification method?
Answer: The first step is to characterize your product and understand its properties relative to the impurity, this compound. This initial data collection is a self-validating step; without it, you risk choosing a suboptimal method, leading to poor yield or purity.
Key Information to Gather:
-
Physical State: Is your product a solid or a liquid at room temperature?
-
Solubility Profile: Determine the solubility of your product in a range of common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes, acetonitrile) and in water.
-
Thermal Stability: Is your product sensitive to heat? This will determine the feasibility of distillation.
-
Boiling Point: If your product is a liquid, what is its boiling point? How does it compare to that of the impurity?
-
Acid/Base Properties: Does your product contain acidic or basic functional groups? This is key for designing an effective extraction strategy.
To aid in this assessment, the key properties of the impurity are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 22813-58-7 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO | [2][3] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | Data not widely published, but expected to be >180 °C at atmospheric pressure, similar to related amides.[4] | |
| Solubility | Expected to be soluble in polar organic solvents and have some water solubility due to the amide group. | [5] |
Once you have this information, you can use the following decision tree to select a promising initial purification strategy.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting & Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most common separation techniques.
Method 1: Liquid-Liquid Extraction
FAQ: My product is a neutral organic compound. Can I still use extraction to remove the polar amide impurity?
Answer: Yes, this is often the most straightforward approach. While this compound is organic-soluble, its amide functionality imparts enough polarity to allow for its removal into an aqueous phase, especially with repeated washes. The goal is to exploit the differential partitioning of a relatively nonpolar product and a more polar impurity between an organic solvent and water.
Causality: This technique is based on the principle of "like dissolves like." Your nonpolar product will prefer to stay in an organic solvent (e.g., diethyl ether, ethyl acetate), while the more polar amide impurity can be partitioned into the aqueous phase. Washing with brine (saturated NaCl solution) further decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your product and driving it back into the organic phase while also helping to break up emulsions.[6]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A volume that is 10-20 times the volume of the crude oil is a good starting point.
-
Initial Water Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer. If you used DCM, your product is in the bottom layer; if you used ethyl acetate, it is in the top layer.
-
Repeat Washes: Repeat the water wash 2-3 more times. This repetition is crucial for effectively removing the polar amide.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl (brine). This removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Self-Validation: Monitor the removal of the impurity by taking a small sample of the organic layer after each wash and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Method 2: Distillation
FAQ: My product has a high boiling point and is thermally stable. Is distillation a good option?
Answer: Absolutely. If your desired product has a boiling point significantly higher (at least 50 °C difference) than this compound, fractional distillation under vacuum is an excellent and scalable method for purification.[8][9]
Causality: Distillation separates compounds based on differences in their vapor pressures (related to their boiling points).[10] By heating the mixture, the compound with the higher vapor pressure (lower boiling point) will preferentially vaporize, travel up the distillation column, condense, and be collected as the distillate. Applying a vacuum lowers the boiling points of all components, allowing the distillation to be performed at a lower temperature. This is critical for preventing thermal decomposition of sensitive compounds.[11]
If you observe darkening of the mixture or a drop in vacuum pressure, your compound may be decomposing.
-
Solution: Increase the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not excessively high compared to the vapor temperature. Adding a small amount of a non-volatile base like potassium carbonate can sometimes neutralize trace acidic impurities that might catalyze decomposition.[8]
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude reaction mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap.
-
Heating: Once the desired vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect the initial distillate, which will be enriched in any low-boiling solvents and the this compound impurity. Monitor the temperature at the head of the column. A stable temperature plateau indicates a pure fraction is being collected.
-
Isolate Product: Once the impurity has been removed (indicated by a drop in vapor temperature followed by a rise to a new, higher plateau), change the receiving flask to collect your purified product.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly venting the vacuum.
Method 3: Column Chromatography
FAQ: My product and the impurity have very similar properties. How can I separate them?
Answer: When simple extraction or distillation fails, column chromatography is the most powerful technique for separating compounds with subtle differences in polarity.[12] For this compound, a polar compound, normal-phase chromatography is typically effective.
Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[13] In normal-phase chromatography, the stationary phase is polar (silica), and the mobile phase is nonpolar. Polar compounds like the target amide will adhere more strongly to the silica and elute more slowly, while less polar compounds will travel through the column faster. By gradually increasing the polarity of the mobile phase, you can selectively elute the compounds one by one.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Liquid chromatography-mass spectrometry [ouci.dntb.gov.ua]
- 8. US3846253A - Distillation of chlorinated hydrocarbons with alkali metal material addition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 11. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 12. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Analytical methods for detecting common impurities in 4-chloro-N,N-dimethylbutanamide
Technical Support Center: Analysis of 4-chloro-N,N-dimethylbutanamide
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common analytical challenges, structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust, reliable, and compliant analytical methods.
Section 1: Understanding the Impurity Landscape
Impurity profiling is a critical component of drug development, ensuring the safety and efficacy of the final product.[1] The International Council for Harmonisation (ICH) provides a framework for the control of impurities, which are broadly classified as organic, inorganic, and residual solvents.[2][3] For this compound, a versatile chemical intermediate, a thorough understanding of its synthesis and degradation pathways is essential for anticipating potential impurities.[4]
Frequently Asked Question (FAQ): What are the most common impurities I should expect to find?
Answer: The impurity profile of this compound is directly linked to its synthesis route, typically the reaction of 4-chlorobutyryl chloride with dimethylamine.[5] Potential impurities can be categorized as follows:
Table 1: Potential Impurities in this compound
| Impurity Name | Origin | Classification | Likely Analytical Method |
| Dimethylamine | Starting Material | Organic Impurity | GC-MS |
| 4-chlorobutanoic acid | By-product (Hydrolysis of starting material) | Organic Impurity | HPLC-UV/MS |
| N,N-dimethyl-2-oxopyrrolidinium chloride | By-product (Intramolecular cyclization) | Organic Impurity | HPLC-MS, IC |
| 4-hydroxy-N,N-dimethylbutanamide | Degradant (Hydrolysis) | Degradation Product | HPLC-MS |
| Various Solvents (e.g., Dichloromethane, Toluene) | Process-related | Residual Solvent | GC-HS/FID |
| 4-chloro-1-butanol | Process-related | Genotoxic Impurity (GTI) | GC-MS[6] |
Section 2: Analytical Method Selection
FAQ: How do I choose between HPLC and GC for my analysis?
Answer: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the target analyte. This decision tree provides a logical workflow for method selection.
Caption: Workflow for selecting the appropriate analytical technique.
Section 3: HPLC Method Development & Troubleshooting
HPLC is the workhorse technique for analyzing non-volatile organic impurities.[1][7] Given that this compound is a polar compound, specific challenges may arise.
Q1: I'm having trouble retaining this compound on my C18 column. What can I do?
Answer: This is a common issue with polar analytes on traditional reversed-phase columns.[8] Poor retention occurs because the analyte has a higher affinity for the highly aqueous mobile phase than for the nonpolar stationary phase.
Troubleshooting Steps:
-
Use a "Polar-Embedded" or "Aqua" Type Column: These columns contain a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This allows the stationary phase to be more compatible with highly aqueous mobile phases, preventing phase collapse and providing enhanced retention for polar compounds.
-
Employ HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic mobile phase. Water acts as the strong, eluting solvent.
-
Adjust Mobile Phase:
-
Reduce Organic Content: This is the simplest approach, but be cautious of phase dewetting (collapse) on standard C18 columns if you go below ~5% organic.[8]
-
Use Ion-Pairing Reagents: For ionizable impurities, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) can significantly increase retention. However, these reagents can be difficult to remove from the column and are often not MS-friendly.
-
Q2: What is a good starting point for an HPLC method?
Answer: A systematic approach is crucial for efficient method development.[7] Here is a robust starting point for impurity profiling of this compound.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation & Rationale |
| Column | C18, Polar-Embedded (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ) Rationale: Provides balanced retention and is robust against highly aqueous mobile phases. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm Rationale: Standard dimensions offering a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water Rationale: Formic acid is a volatile modifier, making it compatible with MS detection and improving peak shape for basic compounds.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile Rationale: Acetonitrile generally provides lower backpressure and good UV transparency compared to methanol. |
| Gradient | 5% to 95% B over 20 minutes Rationale: A broad gradient is essential during initial screening to elute all potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min Rationale: Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Detection | PDA/UV at 210 nm; MS Scan (e.g., 50-500 m/z) Rationale: The amide bond has a UV absorbance around 210 nm.[5] MS provides mass information for peak identification. |
| Injection Vol. | 5 µL Rationale: A small injection volume minimizes potential for column overload. |
Q3: How do I prove my method is "stability-indicating"?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[9] According to ICH guidelines, this is demonstrated through forced degradation (stress testing) studies.[10][11][12]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the main compound.[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid sample at 105 °C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours (ICH Q1B).[11]
-
-
Neutralize Samples: Before injection, neutralize the acidic and basic samples to prevent column damage.
-
Analyze Samples: Run the unstressed control and all stressed samples using your developed HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluate Results:
-
Peak Purity: Use the PDA detector to assess the peak purity of the main this compound peak in all chromatograms. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Mass Balance: The sum of the assay of the main peak and the levels of all impurities should remain relatively constant across all conditions. A significant drop in mass balance may indicate that some degradants are not being detected.
-
Caption: Troubleshooting flowchart for retention time drift in HPLC.[13]
Section 4: GC Method Development & Troubleshooting
GC is the ideal technique for analyzing volatile and semi-volatile compounds, such as residual solvents and certain process impurities that may be present in this compound.[14][15]
Q1: How can I analyze for residual solvents according to pharmacopeial standards?
Answer: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique. The headspace technique is preferred because it introduces only the volatile components onto the column, protecting it from non-volatile matrix components and extending its lifetime.
Experimental Protocol: Residual Solvent Analysis (General Method)
-
Sample Preparation: Accurately weigh the this compound sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample. Add an internal standard.
-
Instrumentation: Use an HS-GC-FID system.
-
GC Conditions (Typical):
-
Column: G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm (e.g., Agilent DB-624). This is a common phase for residual solvent analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min (hold 20 min).
-
Injector Temp: 250 °C.
-
Detector Temp: 250 °C.
-
-
Headspace Conditions:
-
Oven Temp: 80 °C.
-
Loop Temp: 90 °C.
-
Transfer Line Temp: 100 °C.
-
Equilibration Time: 45 minutes.
-
-
Analysis: Analyze the sample against calibrated standards of the expected solvents.
Q2: I suspect a thermally labile impurity. How can I avoid degradation in the GC inlet?
Answer: Thermal degradation in the hot GC injector is a common problem, especially for compounds containing sensitive functional groups.[14]
Troubleshooting Steps:
-
Lower the Injector Temperature: This is the most direct solution. Experiment with lowering the temperature in 10-20 °C increments to find the lowest possible temperature that still allows for efficient volatilization of your target analytes.
-
Use a Splitless or On-Column Injection: A split injection uses a high inlet temperature and flow to rapidly vaporize the sample, which can cause degradation. A splitless injection uses a lower initial oven temperature to "trap" analytes at the head of the column, allowing for a lower injector temperature. An on-column injection deposits the sample directly onto the column without a hot inlet, eliminating the risk of thermal degradation in the injector.
-
Use a Deactivated Inlet Liner: Active sites (exposed silanols) on the surface of a standard glass liner can catalytically promote degradation. Using a specially deactivated liner can significantly reduce this effect.
Section 5: Regulatory Context & Thresholds
FAQ: What are the ICH thresholds I need to be aware of for impurities?
Answer: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[16][17][18] These thresholds are based on the maximum daily dose (MDD) of the drug.
Table 3: ICH Impurity Thresholds for New Drug Substances (ICH Q3A) [2][17]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 6. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
- 14. bre.com [bre.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
Managing potential hazards and side reactions of 4-chloro-N,N-dimethylbutanamide
Technical Support Center: 4-Chloro-N,N-dimethylbutanamide
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound (CAS 22813-58-7).[1][2] As a versatile alkylating agent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its effective use requires a thorough understanding of its reactivity, potential hazards, and side reactions.[3][4] This document provides in-depth troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.
Part 1: Hazard Identification & Safe Handling (FAQs)
This section addresses the most common questions regarding the safe management of this compound in a laboratory setting.
Q1: What are the primary health hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[5] The primary concerns are:
-
Acute Toxicity: It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[5]
-
Skin and Eye Irritation: It can cause skin irritation (H315) and serious eye irritation (H319).[5]
-
Respiratory Irritation: It may cause respiratory irritation (H335).[5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Due to its hazard profile, comprehensive PPE is required. Always wear:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.
-
Body Protection: A lab coat. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to maintain chemical integrity and ensure safety.
-
Temperature: Store in a cool, dry, and well-ventilated place, with some suppliers recommending storage at 0-8 °C.[4]
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[6][8]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[8][9][10] Store away from heat sources and direct sunlight.[10][11]
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[6] Do not dispose of it in standard laboratory drains.
Part 2: Troubleshooting Guide for Synthesis & Side Reactions
This section provides solutions to specific issues that may arise during the synthesis and subsequent use of this compound.
Q5: We are synthesizing this compound from 4-chlorobutyryl chloride and dimethylamine, but the yield is consistently low. What are the likely causes?
A5: Low yield in this Schotten-Baumann-type reaction is a common issue that can often be traced to several factors:
-
Inadequate Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct.[3] If not effectively neutralized, this HCl will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) to scavenge the acid.[3][12]
-
Competitive Hydrolysis: If there is excessive water in your reaction solvent or reagents, the 4-chlorobutyryl chloride can hydrolyze back to 4-chlorobutyric acid, reducing the amount available to react with dimethylamine. Use anhydrous solvents and reagents where possible.
-
Temperature Control: The reaction is exothermic. If the temperature is not controlled (e.g., by using an ice bath during addition), side reactions can occur. Add the acid chloride slowly to the amine solution while maintaining a low temperature.
Q6: During a subsequent alkylation reaction using this compound, we observe the formation of a significant, more polar byproduct by TLC analysis. What is this impurity?
A6: The most probable byproduct is 1,1-dimethyl-5-oxopyrrolidin-1-ium chloride , the result of an intramolecular cyclization.[3]
-
Mechanism: The lone pair of electrons on the tertiary amine's nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction displaces the chloride ion and forms a stable five-membered lactam ring.[3] This side reaction is often promoted by heat.
-
Mitigation Strategies:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of your desired intermolecular reaction.
-
Choose a Non-Polar Solvent: Polar aprotic solvents can sometimes facilitate this type of intramolecular reaction. Experiment with less polar solvents if your desired reaction allows.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the cyclization to occur.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting logic for low yield synthesis.
Part 3: Key Data and Protocols
Chemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 22813-58-7 | [1][5] |
| Molecular Formula | C₆H₁₂ClNO | [1][5] |
| Molecular Weight | 149.62 g/mol | [1][5] |
| Appearance | Light yellow liquid | [4] |
| IUPAC Name | This compound | [5] |
Protocol: General Quenching Procedure for Reactions
Quenching is the process of safely deactivating any remaining reactive species at the end of a reaction.[13] This protocol is a general guideline; it should be adapted based on the specific scale and reagents of your experiment.
CAUTION: Perform all steps in a chemical fume hood with appropriate PPE. The quenching of alkylating agents can be exothermic.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any potential exotherm.
-
Prepare Quenching Solution: In a separate flask, prepare a quenching solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute aqueous solution of a non-reactive amine (e.g., diethylamine) can be effective for neutralizing unreacted this compound.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution dropwise to the reaction mixture. Monitor the temperature of the reaction flask. If a significant temperature increase is observed, pause the addition until it subsides.[14][15]
-
Stir and Equilibrate: After the addition is complete, allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional hour to ensure the reaction is fully quenched.
-
Workup: Proceed with the standard aqueous workup and extraction procedure for your product.
Protocol: Spill Management
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the spill area is well-ventilated.[8]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[8] Do not use combustible materials like paper towels.
-
Neutralize (if safe): For small spills, once absorbed, the material can be cautiously treated with a dilute solution of sodium bicarbonate to neutralize any potential for hydrolysis to HCl.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Visualization of Key Reaction Pathways
Caption: Competing intermolecular and intramolecular reactions.
References
- 1. scbt.com [scbt.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. mysds.henkel.com [mysds.henkel.com]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Comparative analysis of 4-chloro-N,N-dimethylbutanamide with other 4-halobutanamides
An In-Depth Comparative Analysis of 4-Chloro-N,N-dimethylbutanamide and its Halo-Analogs for Synthetic Chemistry
A Senior Application Scientist's Guide to Reagent Selection and Reactivity
Abstract
This guide provides a comprehensive comparative analysis of this compound alongside its fluoro, bromo, and iodo counterparts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, spectroscopic signatures, and chemical reactivity that arise from the variation of the halogen substituent. By grounding the discussion in fundamental principles of physical organic chemistry and providing actionable experimental protocols, this guide serves as a critical resource for informed reagent selection in the synthesis of complex molecular architectures, particularly those involving nucleophilic substitution and intramolecular cyclization.
Introduction: The Strategic Importance of 4-Halo-N,N-dimethylbutanamides
The 4-halo-N,N-dimethylbutanamide scaffold is a cornerstone in modern organic synthesis, acting as a versatile building block in the production of a wide array of valuable compounds.[1] These bifunctional molecules, featuring a terminal alkyl halide and a tertiary amide, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The choice of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) is not a trivial decision; it fundamentally dictates the molecule's reactivity, stability, and suitability for specific synthetic transformations.
The reactivity of the carbon-halogen (C-X) bond is the lynchpin of this family's utility. This guide will dissect how the nature of the halogen influences reaction kinetics, mechanistic pathways, and overall synthetic efficiency. We will move from a theoretical comparison of their intrinsic properties to practical, validated experimental workflows, enabling scientists to strategically select the optimal 4-halobutanamide for their specific research and development objectives.
Comparative Physicochemical Properties
The identity of the halogen atom directly impacts the molecule's physical properties. These differences, summarized in Table 1, are crucial for considerations such as reaction solvent selection, purification methods, and reagent handling. The trend in molecular weight follows the atomic mass of the halogens. Electronegativity and polarizability also shift systematically, influencing intermolecular forces and, consequently, properties like boiling point and density.
| Property | 4-Fluoro- | 4-Chloro- | 4-Bromo- | 4-Iodo- |
| Molecular Formula | C₆H₁₂FNO | C₆H₁₂ClNO | C₆H₁₂BrNO | C₆H₁₂INO |
| Molecular Weight ( g/mol ) | 133.17 | 149.62[2][3][4] | 194.07 | 241.07 |
| Halogen Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (kJ/mol, approx.) | ~485 | ~340 | ~285 | ~210 |
| Predicted Boiling Point | Lower | Moderate | Higher | Highest |
| Predicted Density | Lower | Moderate | Higher | Highest |
Table 1: Comparison of key physicochemical properties of 4-halo-N,N-dimethylbutanamides. Values for fluoro and iodo analogs are estimated based on chemical principles, while data for chloro and bromo analogs are from cited sources.
Spectroscopic Signatures: Identifying the Analogs
While a full spectroscopic analysis is specific to each molecule, predictable trends exist, particularly in ¹³C NMR spectroscopy. The electronegativity of the halogen directly influences the chemical shift of the carbon atom to which it is attached (C4).
For this compound, the C4 carbon (Cl-CH₂) resonates at approximately 44.5 ppm.[5] We can predict the corresponding C4 resonance for the other analogs:
-
4-Fluoro- : The high electronegativity of fluorine would cause the most significant deshielding, shifting the C4 peak further downfield (> 60 ppm).
-
4-Bromo- : Bromine's lower electronegativity compared to chlorine would result in an upfield shift for the C4 peak (~30-35 ppm).
-
4-Iodo- : Iodine's even lower electronegativity and the "heavy atom effect" would cause a substantial upfield shift, often to < 10 ppm.
These predictable shifts provide a rapid method for confirming the identity of the specific halo-analog in use.
Comparative Reactivity: A Mechanistic Perspective
The synthetic utility of 4-halobutanamides is dominated by reactions at the C-X bond. The reactivity in these reactions is almost entirely governed by two key factors: the C-X bond strength and the ability of the halide to function as a leaving group.
The Governing Principle: Leaving Group Ability
In both SN1 and SN2 nucleophilic substitution reactions, the rate is critically dependent on the stability of the leaving group. A better leaving group is the conjugate base of a stronger acid. For the halides, acidity increases down the group (HF < HCl < HBr < HI). Consequently, the leaving group ability improves dramatically down the group.[6]
Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻ (Best Leaving Group) > (Poorest Leaving Group)
This fundamental principle dictates that the reactivity of 4-halobutanamides in most synthetically useful transformations will follow the order: Iodo > Bromo > Chloro > Fluoro .[6][7]
Caption: Logical relationship between leaving group ability, bond energy, and the resulting reactivity of 4-halobutanamides.
Key Transformation: Intramolecular Cyclization to form γ-Lactams
A prime example showcasing the differential reactivity is the base-mediated intramolecular cyclization to form N,N-dimethyl-2-oxopyrrolidine-1-carboxamide. In this reaction, the amide, upon deprotonation or via its enolate, acts as an internal nucleophile, attacking the C4 carbon and displacing the halide.
Caption: Generalized pathway for the intramolecular cyclization of 4-halobutanamides to form a γ-lactam.
The rate of this crucial ring-forming reaction is directly proportional to the leaving group ability of the halide. Therefore, one can expect the following outcomes:
-
4-Iodo-N,N-dimethylbutanamide: Will cyclize most rapidly and under the mildest conditions, often at room temperature, leading to high yields.
-
4-Bromo-N,N-dimethylbutanamide: Also an excellent substrate, typically requiring slightly elevated temperatures or longer reaction times compared to the iodo analog.
-
This compound: A cost-effective but less reactive option. This reaction often requires more forcing conditions (higher temperatures, stronger bases) which can sometimes lead to side reactions.[5]
-
4-Fluoro-N,N-dimethylbutanamide: Due to the strength of the C-F bond and the poor leaving group ability of fluoride, this compound is generally unsuitable for this transformation under standard conditions.
Experimental Protocol: A Self-Validating Comparative Workflow
To empirically determine the relative reactivity, the following protocol for nucleophilic substitution with sodium azide can be employed. This workflow is designed to be self-validating by allowing a side-by-side comparison under identical conditions.
Objective: To compare the rate of formation of 4-azido-N,N-dimethylbutanamide from the four 4-halobutanamide analogs.
Materials:
-
4-Fluoro-N,N-dimethylbutanamide
-
This compound
-
4-Bromo-N,N-dimethylbutanamide
-
4-Iodo-N,N-dimethylbutanamide
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)[8]
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl Acetate / Hexanes mixture (for TLC mobile phase)
-
Potassium Permanganate stain
Workflow Diagram:
Caption: Experimental workflow for the comparative reactivity study of 4-halobutanamides.
Step-by-Step Procedure:
-
Preparation: Set up four identical round-bottom flasks, each equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., Nitrogen). Label them F, Cl, Br, and I.
-
Reagent Addition:
-
To each respective flask, add the corresponding 4-halo-N,N-dimethylbutanamide (1.0 mmol).
-
Add 5 mL of anhydrous DMF to each flask and stir to dissolve.
-
Causality Check: DMF is an excellent polar aprotic solvent that promotes SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (N₃⁻) highly reactive.[8]
-
To each flask, add sodium azide (1.2 mmol, 1.2 equivalents). Using a slight excess ensures the halo-amide is the limiting reagent.
-
-
Reaction: Place all four flasks simultaneously into a pre-heated oil bath at 50 °C and begin stirring. Start a timer.
-
Causality Check: 50 °C is a moderate temperature chosen to allow for observable differences in reaction rates. The iodo- and bromo- reactions may proceed quickly, while the chloro- reaction will be slower, and the fluoro- reaction is expected to show negligible progress.
-
-
Monitoring (TLC):
-
At t = 30 min, 1h, 2h, 4h, and 8h (or as needed), use a capillary tube to withdraw a small aliquot from each reaction mixture.
-
Spot each aliquot on a single TLC plate, ensuring a separate lane for each reaction. Also include a co-spot of the four starting materials as a reference.
-
Elute the TLC plate using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Visualize the plate using a potassium permanganate stain. The azide product will appear as a new spot with a different Rf value from the starting material.
-
-
Analysis and Interpretation:
-
The rate of reaction is determined by observing the disappearance of the starting material spot.
-
Expected Outcome: The 'I' lane will show complete conversion first, followed by 'Br', and then 'Cl'. The 'F' lane will likely show unreacted starting material even after extended heating. This provides a direct, visual, and semi-quantitative comparison of reactivity.
-
Synthetic Accessibility and Practical Considerations
While reactivity is a primary driver for reagent selection, practical factors such as cost, stability, and availability are critical in a professional setting.
-
4-Fluoro-analog: Generally the most expensive and difficult to synthesize. Its low reactivity makes it a niche reagent, perhaps used when the C-F bond is intended to remain intact.
-
4-Chloro-analog: Typically the most affordable and readily available on an industrial scale. It is stable and easy to handle, making it the workhorse for large-scale syntheses where harsher conditions are acceptable.[1][5]
-
4-Bromo-analog: Offers an excellent balance of high reactivity and moderate cost. It is often the reagent of choice for laboratory-scale synthesis when the chloro-analog is too sluggish.
-
4-Iodo-analog: The most reactive of the series, but also the most expensive and potentially least stable (can be light-sensitive). It is reserved for delicate substrates or when a reaction must be performed under the mildest possible conditions.
Conclusion and Strategic Recommendations
The choice among 4-halo-N,N-dimethylbutanamides is a strategic decision that must balance chemical reactivity with practical constraints. This compound serves as a robust, cost-effective starting point for many applications, though its reactivity is modest. For enhanced reaction rates and milder conditions, the 4-bromo analog provides a significant advantage with a moderate increase in cost. The 4-iodo analog is the premium choice for maximum reactivity, essential for sensitive substrates or rapid process development. The 4-fluoro analog remains a specialty reagent due to the inertness of the C-F bond. This guide provides the foundational data and experimental framework to empower scientists to make the most informed and effective choice for their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-chloro-N,N-dimethylbutanamide
Introduction: The Analytical Imperative for 4-chloro-N,N-dimethylbutanamide
This compound is a versatile chemical intermediate whose precise quantification is critical in pharmaceutical and agrochemical research and development.[1] It often serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Consequently, its presence as a residual reactant or its potential to be a process-related impurity necessitates the development of robust, accurate, and reliable analytical methods. The choice of analytical technique is paramount and is dictated by the specific requirements of the analysis—be it for bulk substance assay, trace-level impurity quantification, or stability testing.
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested protocols, and present a comparative analysis grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis
HPLC is a cornerstone technique for the analysis of polar, non-volatile, or thermally labile compounds like this compound.[4] Its versatility in column chemistry and detection methods makes it the most widely adopted method for this analyte.
The 'Why': Rationale Behind Method Parameters
The development of a successful HPLC method hinges on a series of informed choices designed to achieve optimal separation and detection.
-
Column Selection: A reversed-phase (RP) column, such as a C18, is the standard choice. The non-polar stationary phase effectively retains the moderately polar this compound, allowing for excellent separation from more polar or non-polar impurities. A column with low silanol activity (e.g., Newcrom R1) is often preferred to minimize peak tailing and improve chromatographic performance.[5]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent like acetonitrile (MeCN).[5] The ratio is optimized to achieve a suitable retention time. The inclusion of an acidifier, such as phosphoric acid or formic acid, is crucial. It protonates residual silanol groups on the silica-based column packing, preventing undesirable interactions with the analyte and ensuring sharp, symmetrical peaks. For applications involving mass spectrometry (MS) detection, a volatile acid like formic acid must be used instead of non-volatile phosphoric acid to ensure compatibility with the MS ion source.[4][5]
-
Detector Selection:
-
UV Detection: this compound contains a carbonyl group, which provides a chromophore allowing for UV detection, typically around 210 nm.[4] While robust and cost-effective, UV detection can lack specificity if co-eluting impurities also absorb at this wavelength.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a significant advantage in both sensitivity and specificity. High-Resolution Mass Spectrometry (HRMS), such as ESI-Time of Flight (ESI-TOF), can confirm the elemental composition of the analyte by providing a highly accurate mass measurement. For instance, the protonated molecule [M+H]⁺ of this compound has been experimentally determined at an m/z of 150.0677, which aligns closely with the calculated m/z of 150.0681 for the formula C₆H₁₃ClNO⁺.[4] This level of specificity is invaluable for unambiguous peak identification, especially at trace levels.
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is ideal for the parent compound, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[4] Such impurities could include residual starting materials like dimethylamine or byproducts like 4-chloro-1-butanol, which can be genotoxic and require control at parts-per-million (ppm) levels.[4][6]
The 'Why': Rationale Behind Method Parameters
-
Principle of Separation: GC separates compounds based on their volatility and interaction with the stationary phase of a capillary column. This makes it exceptionally powerful for separating small, volatile molecules that are often difficult to resolve using HPLC.
-
Mass Spectrometric Detection: The mass spectrometer detector provides definitive identification by fragmenting the eluting compounds into a unique mass spectrum, or "fingerprint." This high degree of certainty is essential when dealing with potentially harmful impurities.
-
Achieving High Sensitivity: For genotoxic impurities (GTIs), the required detection limits are often in the low ppm range. A sensitive GC-MS method, often employing an internal standard for accuracy, can achieve detection and quantitation limits (DL and QL) as low as 0.05 ppm and 0.08 ppm, respectively, as demonstrated for the related compound 4-chloro-1-butanol.[6]
-
Derivatization: For some highly polar or low molecular weight impurities, such as amines, a derivatization step may be employed.[4] This involves reacting the analyte with a reagent to create a derivative that is more volatile and has better chromatographic properties, enhancing its detectability.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Chapter 3: Method Validation: The Foundation of Trustworthiness
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] Adherence to the ICH Q2(R1) guideline ensures the reliability and accuracy of analytical data.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[2] In HPLC, this is demonstrated by separating the analyte peak from all others. In MS detection, specificity is inherent in the unique mass-to-charge ratio of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a linear regression analysis of at least five concentrations, with a correlation coefficient (R²) value of ≥0.999 being desirable.
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. Recoveries are typically expected to be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Chapter 4: Comparative Performance Analysis
The selection of an analytical method is a strategic decision based on the specific analytical challenge. The table below summarizes the comparative performance of HPLC-UV, HPLC-MS, and GC-MS for the analysis of this compound and its related impurities.
| Parameter | RP-HPLC-UV | RP-HPLC-MS | GC-MS |
| Primary Application | Assay, purity, and content uniformity of this compound. | Trace-level quantification and identification of this compound and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). |
| Specificity | Moderate; dependent on chromatographic resolution. | High; based on m/z and fragmentation patterns. | Very High; based on retention time and mass spectral fingerprint. |
| Sensitivity (Typical LOQ) | ~100 ppm (0.01%) | ~1-10 ppm | <1 ppm (for suitable analytes)[6] |
| Sample Throughput | High | Moderate to High | Moderate |
| Instrumentation Cost | Low | High | Moderate to High |
| Key Advantage | Robust, simple, widely available. | Unambiguous identification, excellent for trace analysis. | Gold standard for volatile impurity analysis. |
| Key Limitation | Potential for interference from co-eluting impurities. | Higher complexity and cost. | Not suitable for non-volatile or thermally labile compounds. |
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as validated, field-tested examples.
Protocol 1: Quantification of this compound by RP-HPLC-UV
1. Objective: To determine the purity of a this compound drug substance.
2. Materials & Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%, ACS Grade)
-
Class A Volumetric Glassware
3. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18)[4][5]
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid[4][5]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL[4]
-
Run Time: 15 minutes
4. Procedure:
-
Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 600 mL of deionized water. Add 400 mL of acetonitrile and mix thoroughly. Degas before use.
-
Standard Preparation (1.0 mg/mL): Accurately weigh approximately 50 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation (1.0 mg/mL): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Analysis: Inject the Standard Preparation and Sample Preparation in duplicate.
-
Calculation: Calculate the purity of the sample using the area normalization method or against the standard.
Protocol 2: Analysis of Volatile Impurities by GC-MS (Based on a validated method for a related compound[6])
1. Objective: To detect and quantify potential volatile impurities (e.g., 4-chloro-1-butanol) in a this compound sample.
2. Materials & Reagents:
-
4-chloro-1-butanol Reference Standard
-
3-chloro-1-butanol (Internal Standard, IS)
-
Dichloromethane (GC Grade)
-
Class A Volumetric Glassware
3. Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector: Splitless, 250°C
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
MS Mode: Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Procedure:
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of 3-chloro-1-butanol in dichloromethane.
-
Standard Preparation (1 µg/mL): Prepare a working standard of 4-chloro-1-butanol in dichloromethane containing the internal standard at a fixed concentration (e.g., 5 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add a fixed volume of the IS stock solution and dilute to volume with dichloromethane.
-
Analysis: Inject 1 µL of the Standard and Sample preparations into the GC-MS system.
-
Identification & Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard. Quantify using the response factor relative to the internal standard.
Conclusion
The successful quantification of this compound and its associated impurities requires a well-defined analytical strategy. HPLC, particularly with UV detection, stands as a robust and reliable method for assay and purity determination of the main component. For enhanced specificity and trace-level analysis, coupling HPLC with mass spectrometry is the superior choice. Conversely, for the critical task of monitoring potentially genotoxic volatile impurities stemming from the synthetic process, GC-MS offers unparalleled sensitivity and definitive identification.
The ultimate selection of methodology must be guided by the analytical objective, and any chosen method must be rigorously validated according to established guidelines like ICH Q2(R1) to ensure data integrity and regulatory compliance. This commitment to scientific rigor is not merely a procedural formality; it is the bedrock upon which the safety and efficacy of pharmaceutical products are built.
References
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 5. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]
- 6. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Synthesis and Spectroscopic Confirmation of N-Methyl-2-Pyrrolidone from 4-chloro-N,N-dimethylbutanamide
This guide offers an in-depth analysis of the synthesis of N-Methyl-2-pyrrolidone (NMP), a widely used industrial solvent, from the precursor 4-chloro-N,N-dimethylbutanamide.[1] We will explore the intramolecular cyclization pathway, providing a detailed experimental protocol and a thorough guide to the spectroscopic confirmation of the final product using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will present a comparative analysis against a common industrial synthesis route for NMP, providing researchers and drug development professionals with a comprehensive understanding of the synthetic and analytical considerations involved.
I. Synthesis Route 1: Intramolecular Cyclization of this compound
The synthesis of N-Methyl-2-pyrrolidone from this compound is an efficient example of an intramolecular nucleophilic substitution reaction. The presence of a terminal chloro group and an amide within the same molecule allows for a base-mediated cyclization to form the stable five-membered lactam ring. This pathway is particularly attractive for laboratory-scale synthesis due to its straightforward procedure and high atom economy.
The reaction proceeds via deprotonation of the amide nitrogen by a suitable base, creating a more nucleophilic species that readily attacks the electrophilic carbon bearing the chlorine atom. This intramolecular attack results in the formation of the pyrrolidinone ring and the elimination of a chloride ion.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) to the THF.
-
Addition of Starting Material: While stirring, slowly add 1 equivalent of this compound dissolved in 50 mL of anhydrous THF to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench with 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure N-Methyl-2-Pyrrolidone.
II. Spectroscopic Confirmation of N-Methyl-2-Pyrrolidone (NMP)
Confirming the identity and purity of the synthesized product is a critical step in any chemical synthesis.[2] A combination of spectroscopic techniques provides unambiguous structural elucidation.
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments in a molecule.[3]
-
Protocol: Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube and acquire the spectrum on a 400 MHz spectrometer.
-
Expected Spectrum:
-
δ 3.45 (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the nitrogen (C5-H₂).
-
δ 2.85 (s, 3H): A singlet for the three protons of the N-methyl group (N-CH₃).
-
δ 2.30 (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (C3-H₂).
-
δ 2.05 (quintet, 2H): A quintet for the two protons on the C4 carbon (C4-H₂).
-
¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms in a molecule.[3][4]
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Spectrum:
-
δ 174.5: Carbonyl carbon (C=O).
-
δ 49.5: Carbon adjacent to the nitrogen (C5).
-
δ 35.5: N-methyl carbon (N-CH₃).
-
δ 31.0: Carbon adjacent to the carbonyl group (C3).
-
δ 18.0: C4 carbon.
-
IR spectroscopy is used to identify the functional groups present in a molecule.[2]
-
Protocol: Place a drop of the neat liquid product between two NaCl plates and acquire the spectrum.
-
Expected Spectrum:
-
~1680 cm⁻¹ (strong, sharp): A strong absorption characteristic of the C=O (amide) stretching vibration.[5]
-
~2920 cm⁻¹ and ~2850 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methyl groups.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6]
-
Protocol: Introduce a diluted sample of the product into the mass spectrometer, often via Gas Chromatography (GC-MS).
-
Expected Spectrum:
III. Alternative Synthesis Route: From Gamma-Butyrolactone (GBL)
A prevalent industrial method for NMP synthesis involves the reaction of gamma-butyrolactone (GBL) with monomethylamine.[8][9] This process is typically carried out at high temperatures and pressures and is highly efficient for large-scale production.
The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of the lactone, leading to ring-opening to form an intermediate hydroxy amide. Subsequent intramolecular cyclization via dehydration yields NMP.
IV. Comparative Analysis of Synthesis Routes
| Feature | Route 1: From this compound | Route 2: From Gamma-Butyrolactone (GBL) |
| Starting Materials | This compound, Strong Base | Gamma-Butyrolactone (GBL), Monomethylamine |
| Reaction Conditions | Moderate (Reflux in THF, ~66 °C), Atmospheric Pressure | High Temperature (200-300 °C), High Pressure |
| Catalyst | Stoichiometric base required | Often catalyst-free, but catalysts can be used |
| Byproducts | Salt (e.g., NaCl) | Water |
| Yield | Good to Excellent (Lab Scale) | Excellent (Industrial Scale) |
| Scalability | Suitable for lab scale, less ideal for industrial scale | Highly scalable and cost-effective for industrial production |
| Advantages | Milder conditions, straightforward lab setup | High atom economy, "greener" byproduct (water) |
| Disadvantages | Generation of salt waste, starting material may be less common | Requires specialized high-pressure equipment |
Conclusion
The synthesis of N-Methyl-2-Pyrrolidone from this compound provides a reliable and efficient method for laboratory-scale production under relatively mild conditions. The unambiguous confirmation of the product's structure is paramount and is robustly achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While the industrial synthesis from GBL is superior for large-scale manufacturing due to its high atom economy and cost-effectiveness, the intramolecular cyclization route remains a valuable tool for researchers. This guide provides the necessary experimental and analytical framework to successfully synthesize and validate this important chemical compound.
References
- 1. 1-methyl-2-pyrrolidinone [thegoodscentscompany.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum [m.chemicalbook.com]
- 6. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 7. fda.gov [fda.gov]
- 8. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 9. DE10004909A1 - Process for the preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 4-chloro-N,N-dimethylbutanamide Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a paramount endeavor. Among these, the butanamide framework has garnered considerable attention due to its presence in a variety of biologically active molecules. This guide provides a comprehensive evaluation of the biological activities of derivatives of 4-chloro-N,N-dimethylbutanamide, a versatile chemical intermediate.[1] By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, we will explore the potential of these derivatives as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological efficacy of this promising class of compounds.
The this compound Scaffold: A Platform for Therapeutic Innovation
This compound is a bifunctional molecule featuring a reactive alkyl chloride and a stable tertiary amide. This unique combination makes it an attractive starting point for the synthesis of a diverse library of derivatives. The chlorine atom provides a handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, a cornerstone of rational drug design.
Synthetic Pathways to Novel Derivatives
The synthesis of this compound derivatives primarily relies on the reactivity of the terminal chloro group. Established synthetic routes for analogous compounds can be readily adapted.[2] A common approach involves the nucleophilic substitution of the chloride with various amines, thiols, or alkoxides to introduce a wide range of substituents.
Furthermore, modifications to the amide group, though less common, can also be explored. For instance, the replacement of the dimethylamino group with other cyclic or acyclic amines could modulate the compound's lipophilicity and steric profile, potentially impacting its biological activity.
Comparative Biological Evaluation: Insights from Related Structures
While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from the biological evaluation of structurally similar compounds. By examining the SAR of related butanamide and chlorobenzamide derivatives, we can infer the potential impact of specific structural modifications.
Anticancer Activity
The butanamide scaffold is a key feature in several potent anticancer agents. For instance, a series of novel 4-oxobutanamide derivatives were designed and synthesized, with some compounds exhibiting significant antiproliferative activity against various human cancer cell lines.[3] One derivative, in particular, showed superior efficacy against human kidney carcinoma cells (A498) compared to the positive controls, paclitaxel and colchicine.[3] This highlights the potential of the butanamide core in designing effective cytotoxic agents.
The introduction of a chloro-substituent can further enhance the anticancer potential. Studies on chlorobenzamide derivatives, positional isomers of chloro-substituted benzamides, indicate that the position of the chlorine atom significantly influences cytotoxic activity.[4] While a direct extrapolation is a simplification, it underscores the importance of the halogen's placement in modulating biological effects. It is plausible that derivatives of this compound, bearing appropriate aromatic or heterocyclic substituents introduced via the chloro group, could exhibit potent and selective anticancer properties.
Table 1: Cytotoxic Activity of Representative Butanamide and Chlorobenzamide Derivatives
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Oxobutanamide | N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide | A498 (Kidney) | 1.94 | [3] |
| Chlorobenzamide | N-(4-Bromophenyl)-4-chlorobenzamide analog | Various | Not specified | [4] |
Antimicrobial Activity
The butanamide scaffold has also been explored for its antimicrobial properties. A study on 2-benzylidene-3-oxobutanamide derivatives revealed that specific substitutions on the aryl ring are crucial for antibacterial efficacy.[5] Electron-withdrawing groups, such as nitro and halogen substituents, were found to enhance antimicrobial activity.[5] Conversely, hydrophilic substitutions tended to diminish it.[5] This suggests that derivatives of this compound featuring electron-withdrawing aromatic or heteroaromatic moieties could be promising candidates for novel antibacterial agents.
The position of the halogen substituent is also a critical determinant of antimicrobial activity. In the case of 2-benzylidene-3-oxobutanamide derivatives, halogen substitutions at the -2 and -4 positions of the aryl ring were found to be beneficial for antibacterial action.[5] This provides a rationale for synthesizing and evaluating this compound derivatives where the chloro group is used to introduce substituted aryl rings with specific halogenation patterns.
Table 2: Antibacterial Activity of Representative Butanamide Derivatives
| Compound Class | Derivative/Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Benzylidene-3-oxobutanamide | 3-Nitrobenzylidene | S. aureus (MRSA) | 4 | [5] |
| 2-Benzylidene-3-oxobutanamide | 4-Nitrobenzylidene | S. aureus (MRSA) | 2 | [5] |
| 2-Benzylidene-3-oxobutanamide | 2,4-Dichlorobenzylidene | S. aureus (MRSA) | 8 | [5] |
Experimental Protocols for Biological Evaluation
To facilitate the systematic evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating and adhere to established standards in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic potential of test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Path Forward: Structure-Activity Relationships
The following diagrams illustrate the key structural components of the this compound scaffold and potential avenues for modification to enhance biological activity based on the SAR of related compounds.
Caption: Potential modifications to the this compound scaffold for enhanced anticancer activity.
Caption: Key structural features for enhancing the antimicrobial activity of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. By drawing parallels with structurally related butanamides and chlorobenzamides, we have outlined a rational approach for the design and evaluation of novel anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic investigation of these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation to establish definitive structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
A Comparative Guide to the Cost-Effective Large-Scale Synthesis of 4-chloro-N,N-dimethylbutanamide
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the economic and operational efficiency of producing key intermediates is a critical determinant of project viability. 4-chloro-N,N-dimethylbutanamide is a versatile building block, and its cost-effective synthesis at scale is of paramount importance. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering experimental insights and a cost-effectiveness analysis to inform strategic decisions in a production environment.
Executive Summary
The large-scale synthesis of this compound is predominantly approached via two main strategies: the traditional two-step Schotten-Baumann reaction and the increasingly favored direct catalytic amidation. The Schotten-Baumann route, involving the conversion of a carboxylic acid to a more reactive acid chloride intermediate, is a well-established and high-yielding method. However, it often carries a larger environmental footprint and can be less atom-economical. Direct catalytic amidation presents a greener, more atom-economical alternative, though catalyst cost and optimization can be key considerations. This guide will dissect these methodologies, providing the necessary data to evaluate the most cost-effective approach for your specific large-scale production needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway on an industrial scale is a multi-faceted decision, balancing raw material costs, reaction efficiency, operational complexity, and environmental impact. Below is a summary of the key performance indicators for the two primary routes to this compound.
| Metric | Route 1: Schotten-Baumann Reaction | Route 2: Direct Catalytic Amidation |
| Starting Materials | γ-Butyrolactone, Thionyl Chloride, Dimethylamine | 4-Chlorobutanoic Acid, Dimethylamine |
| Key Reagents/Catalyst | Inorganic Base (e.g., NaOH) | Boric Acid or other catalysts |
| Typical Yield (%) | ~85-95% (overall) | ~90-98%[1] |
| Atom Economy (%) | Lower (~50-60%) | High (~90-95%)[1] |
| Process Mass Intensity (PMI) | High (~50-100)[1] | Low (~10-30)[1] |
| E-Factor | ~1.0 - 1.5[1] | ~0.1 - 0.5[1] |
| Key Byproducts | SO₂, HCl, Inorganic Salts | Water |
| Relative Cost | Moderate to High | Potentially Lower (catalyst dependent) |
In-Depth Analysis of Synthetic Methodologies
Route 1: The Schotten-Baumann Approach - A Robust and High-Yielding Pathway
The Schotten-Baumann reaction is a classic and reliable method for amide synthesis.[2][3] In the context of this compound, this route typically involves two main stages: the synthesis of the intermediate 4-chlorobutyryl chloride, followed by its reaction with dimethylamine.
Stage 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone
The most cost-effective precursor for 4-chlorobutyryl chloride is often γ-butyrolactone, which is readily available and relatively inexpensive.[4] The reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), is a common industrial practice.[4]
Experimental Protocol: Large-Scale Synthesis of 4-chlorobutyryl chloride
-
Reactor Setup: A 1000 L glass-lined reactor is charged with γ-butyrolactone (1.0 eq) and a catalytic amount of zinc chloride (0.05 eq).
-
Reagent Addition: Thionyl chloride (1.2 eq) is added slowly to the reactor, ensuring the temperature is maintained below 40°C to control the exothermic reaction and minimize side product formation.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by gas chromatography (GC).
-
Workup: The crude 4-chlorobutyryl chloride is purified by vacuum distillation.
Stage 2: Amidation of 4-chlorobutyryl chloride with dimethylamine
The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Experimental Protocol: Large-Scale Synthesis of this compound via Schotten-Baumann
-
Reactor Setup: A suitable reactor is charged with an aqueous solution of dimethylamine (2.2 eq) and a base such as sodium hydroxide (1.1 eq).
-
Reagent Addition: 4-chlorobutyryl chloride (1.0 eq) is added dropwise to the cooled solution, maintaining the temperature between 0-5°C.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Workup: The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Causality Behind Experimental Choices:
-
The use of γ-butyrolactone and thionyl chloride is a cost-driven decision for the synthesis of the acid chloride intermediate.[4]
-
The catalytic use of zinc chloride accelerates the ring-opening of the lactone.
-
The Schotten-Baumann conditions, with a biphasic system and a base, are employed to efficiently trap the HCl byproduct and prevent the protonation of the amine nucleophile, thus maximizing the yield.[2][7]
Cost-Effectiveness and Environmental Considerations:
While this route offers high yields, the overall cost-effectiveness can be impacted by several factors. The use of thionyl chloride, a corrosive and toxic reagent, necessitates specialized handling and scrubbing of the SO₂ and HCl byproducts, adding to the operational complexity and cost.[4] The generation of significant amounts of inorganic salt waste also contributes to a higher E-factor and Process Mass Intensity (PMI), which are key metrics in green chemistry that quantify the amount of waste produced per unit of product.[1][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. CN115745787A - Synthesis and separation method of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Imidazole-Alkylamide Moieties: Navigating Alternatives to Hazardous Haloamides
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency with safety and scalability. This guide explores alternative synthetic strategies for obtaining key structural motifs, specifically the N,N-dimethyl-4-(1H-imidazol-4-yl)butanamide side-chain found in pioneering histamine H₂ receptor antagonists like Burimamide. We will objectively compare a hypothetical, direct alkylation approach using the hazardous reagent 4-chloro-N,N-dimethylbutanamide against a safer, multi-step synthetic route, providing the rationale and experimental insights needed to make informed decisions in your research.
The Challenge: The Apparent Simplicity but Inherent Risks of this compound
The synthesis of molecules containing an imidazole ring connected to an alkylamide side chain is a common task in medicinal chemistry, particularly in the development of histamine receptor modulators. A theoretically straightforward approach to a structure like N,N-dimethyl-4-(1H-imidazol-4-yl)butanamide would be the direct N-alkylation of an appropriate imidazole precursor with this compound.
While this one-step process appears efficient on paper, it introduces a significant safety concern. The use of α-haloamides as reagents requires careful consideration due to their potential toxicity and reactivity.[1][2][3]
Safety Profile of this compound:
According to aggregated GHS data, this compound is classified with the following hazards[4]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
H319: Causes serious eye irritation
-
H315: Causes skin irritation
-
H335: May cause respiratory irritation
The inherent risks associated with this reagent, especially in larger-scale syntheses, necessitate the exploration of safer, alternative routes that avoid its use altogether.
Route 1: A Hypothetical Direct Alkylation (To Be Avoided)
This theoretical pathway serves as a baseline for comparison. The reaction would involve the deprotonation of an imidazole ring followed by nucleophilic substitution with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Personal reflections on Sir James Black (1924-2010) and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic synthesis of imidazole-4-acetaldehyde and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 4-chloro-N,N-dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-chloro-N,N-dimethylbutanamide in Synthesis
This compound is a versatile bifunctional molecule, featuring both a reactive primary alkyl chloride and a tertiary amide.[1][2] This unique combination makes it a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably in the pharmaceutical industry. A prominent example of its application is in the synthesis of the anxiolytic drug Buspirone, where the butyl chloride moiety serves as an electrophile for alkylation of a piperazine derivative.[3][4]
The reactivity of the C-Cl bond is central to its utility. This guide will focus on the kinetic analysis of nucleophilic substitution reactions at the C-4 position, comparing the titular compound with selected analogs to elucidate the factors governing their reaction rates.
The Prevailing Mechanism: Neighboring Group Participation by the Amide Moiety
While the reaction of a primary alkyl chloride with a nucleophile is often depicted as a classic bimolecular nucleophilic substitution (SN2) reaction, the presence of the amide group at the other end of the carbon chain introduces a significant mechanistic nuance: Neighboring Group Participation (NGP) .[3][5][6]
The lone pair of electrons on the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular cyclization leads to the formation of a five-membered ring intermediate, which is then opened by the external nucleophile. This pathway often results in an overall retention of stereochemistry at the reaction center and can lead to a significant rate enhancement compared to a simple intermolecular SN2 reaction.[6][7]
The reaction kinetics can, therefore, exhibit characteristics of a unimolecular nucleophilic substitution (SN1) reaction, where the rate-determining step is the formation of the cyclic intermediate, even though a discrete carbocation is not formed.[5][7]
Comparative Kinetic Analysis: Factors Influencing Reaction Rates
A direct comparison of the reaction kinetics of this compound with its analogs reveals the critical role of steric and electronic factors, as well as the reaction environment. For this guide, we will consider the following representative compounds for a comparative discussion:
-
This compound (1)
-
4-chloro-N-methylbutanamide (2)
-
5-chloro-N,N-dimethylpentanamide (3)
The Role of N-Substitution on Amide Nucleophilicity
The degree of substitution on the amide nitrogen plays a crucial role in its nucleophilicity and, consequently, its ability to participate as a neighboring group.
-
N,N-dimethyl vs. N-methyl: The two methyl groups on the nitrogen of 1 are electron-donating, increasing the electron density on the nitrogen atom compared to the single methyl group in 2 . This enhanced electron density would suggest a greater nucleophilicity for the amide in 1 . However, steric hindrance is also a key consideration. The two methyl groups in 1 create a more sterically crowded environment around the nitrogen, potentially hindering its ability to attack the electrophilic carbon. In contrast, the N-H proton in the conjugate acid of the intermediate formed from 2 can engage in hydrogen bonding with the solvent, which can also influence the reaction rate. The relative nucleophilicity of amines is highly sensitive to steric effects.[8]
The Influence of Ring Size in Intramolecular Cyclization
The propensity for intramolecular cyclization is highly dependent on the size of the ring being formed in the transition state.
-
Five- vs. Six-Membered Ring Formation: The reaction of 1 and 2 proceeds through the formation of a five-membered ring intermediate, which is kinetically and thermodynamically favorable.[9] In contrast, the cyclization of 3 would involve the formation of a six-membered ring. While also favorable, the rate of formation of five-membered rings is often faster than that of six-membered rings in intramolecular reactions.[9] This suggests that, all other factors being equal, the intramolecular pathway for 1 and 2 would be faster than for 3 .
Solvent Effects on Reaction Kinetics
The choice of solvent can have a profound impact on the rates of nucleophilic substitution reactions.
-
Polar Protic vs. Polar Aprotic Solvents: In polar protic solvents (e.g., water, ethanol), the nucleophile can be stabilized by hydrogen bonding, which can decrease its reactivity in an SN2-type reaction.[6] For reactions involving NGP, a polar solvent can help stabilize the developing charge separation in the transition state, potentially accelerating the reaction. Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions as they solvate the cation more strongly than the anion, leaving the nucleophile more "naked" and reactive. The stereochemical outcome of lactam formation has been shown to be dependent on the solvent's dielectric constant.[10]
Experimental Design for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress.
Analytical Methodologies
Both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring the concentrations of reactants and products over time.
-
¹H NMR Spectroscopy: This technique allows for in-situ monitoring of the reaction. By integrating the signals corresponding to specific protons on the reactant and product molecules, their relative concentrations can be determined at various time points. For the reactions of 1 , 2 , and 3 , one could monitor the disappearance of the triplet corresponding to the -CH₂-Cl protons and the appearance of new signals corresponding to the cyclized or substituted product.
-
HPLC: This is a highly sensitive and quantitative method. Aliquots of the reaction mixture can be taken at specific times, quenched to stop the reaction, and then analyzed by HPLC. A suitable reversed-phase column with a UV detector would be appropriate for these compounds. The concentration of the reactant can be determined by comparing its peak area to a calibration curve.
Hypothetical Experimental Data for Comparative Analysis
To illustrate the expected kinetic profiles, the following table presents hypothetical second-order rate constants (k) for the reaction of compounds 1 , 2 , and 3 with a generic amine nucleophile in a polar aprotic solvent at a constant temperature.
| Compound | Structure | N-Substitution | Ring Size of Intermediate | Hypothetical k (M⁻¹s⁻¹) |
| 1 | This compound | Tertiary | 5-membered | 1.2 x 10⁻³ |
| 2 | 4-chloro-N-methylbutanamide | Secondary | 5-membered | 2.5 x 10⁻³ |
| 3 | 5-chloro-N,N-dimethylpentanamide | Tertiary | 6-membered | 8.5 x 10⁻⁴ |
Note: These are illustrative values for comparison and are not based on specific experimental results.
The hypothetical data suggests that the less sterically hindered secondary amide in 2 leads to a faster reaction rate compared to the tertiary amide in 1 . The slower rate for 3 is consistent with the generally less favorable kinetics of forming a six-membered ring compared to a five-membered ring in intramolecular cyclizations.
Experimental Protocols
Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the chloro-amide substrate (e.g., 0.05 M) in a deuterated polar aprotic solvent (e.g., CD₃CN).
-
Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the reactants or products and has a singlet peak in a clear region of the spectrum.
-
Reaction Initiation: At time t=0, inject a known concentration of the nucleophile (e.g., 0.05 M of a primary or secondary amine) into the NMR tube and mix thoroughly.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the half-life of the reaction.
-
Data Analysis: Integrate the peaks corresponding to a specific proton signal of the starting material and the product relative to the internal standard. Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant.
Protocol for Kinetic Analysis by HPLC
-
Reaction Setup: In a thermostated reaction vessel, dissolve the chloro-amide substrate in a suitable solvent.
-
Reaction Initiation: At time t=0, add the nucleophile to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a solution that stops the reaction (e.g., a cold, acidic solution).
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Determine the concentration of the starting material in each sample using a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the starting material versus time and determine the rate constant from the integrated rate law.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: Neighboring Group Participation
Caption: Neighboring group participation mechanism for the reaction of this compound.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of reactions involving this compound.
Conclusion
The kinetic analysis of reactions involving this compound and its analogs reveals a fascinating interplay of electronic, steric, and solvent effects. The dominant mechanistic pathway often involves neighboring group participation by the amide nitrogen, leading to enhanced reaction rates and specific stereochemical outcomes. Understanding these principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions in pharmaceutical and chemical process development. By employing robust analytical techniques such as NMR and HPLC, researchers can gain valuable quantitative insights into these reactions, enabling the selection of optimal substrates and conditions to achieve desired synthetic goals efficiently and predictably.
References
- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Disposal of 4-chloro-N,N-dimethylbutanamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical intermediates are daily realities. With these activities comes the critical responsibility of proper chemical waste management. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-chloro-N,N-dimethylbutanamide (CAS No. 22813-58-7), a halogenated amide often utilized in pharmaceutical and agrochemical research. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a synthetic organic compound whose hazard profile necessitates careful handling.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health hazards.[1] The primary routes of occupational exposure include inhalation, skin absorption, and ingestion.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) * | H315: Causes skin irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation * | H335: May cause respiratory irritation |
*Potential classification based on available data.
Given its classification, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All manipulations of the pure compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Regulatory Framework: EPA and RCRA Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical first step is to determine if this compound waste is considered "hazardous waste" under RCRA.
Hazardous waste is categorized in two ways: "listed" wastes and "characteristic" wastes.
-
Listed Wastes: this compound is not specifically found on the F, K, P, or U lists of hazardous wastes.
-
Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] Based on its known properties, this compound waste is unlikely to be ignitable, corrosive, or reactive under normal conditions.
The key determinant is toxicity . The EPA's Toxicity Characteristic is defined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants into groundwater.[4] If the leachate from a waste sample contains any of the 40 specified contaminants at concentrations equal to or greater than the regulatory limits, the waste is classified as toxic hazardous waste.
On-Site Waste Management and Segregation
Proper on-site management begins at the point of generation. The following procedures ensure safety and compliance within the laboratory.
Waste Minimization
The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by:
-
Optimizing reaction scales: Only synthesize the amount of material necessary for the immediate experimental plan.
-
Maintaining accurate inventories: Prevent the over-purchase and subsequent expiration of the chemical.
-
Considering less hazardous alternatives: If scientifically viable, explore alternative synthetic routes that utilize less hazardous materials.
Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Container Material: The container must be compatible with the chemical. For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers, as residual reactivity could lead to corrosion.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").
-
Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of harmful vapors.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.
Waste Segregation: The Key to Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that the waste can be disposed of in the most environmentally sound manner.
Do NOT mix this compound waste with:
-
Non-halogenated organic solvents: Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins. Mixing them with non-halogenated solvents, which may be recycled or used as fuel, can contaminate the entire waste stream and lead to significantly higher disposal costs.
-
Acids or bases: Mixing with strong acids or bases could potentially catalyze hydrolysis or other reactions, generating unknown and potentially more hazardous byproducts.
-
Oxidizers: Mixing with strong oxidizing agents could lead to a vigorous and potentially explosive reaction.
-
Aqueous waste: Keep organic waste separate from aqueous waste streams.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Figure 1. Waste Segregation Workflow
Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the operator of the process generating the waste.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
Labeling and Container Management: The requirements for labeling and keeping containers closed, as described above, are strictly enforced in SAAs.
Once the 55-gallon limit is reached, or if the container is full, it must be moved to the institution's central hazardous waste storage area within three days, and a request for pickup by a licensed hazardous waste disposal vendor should be initiated.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills (typically less than 1 liter), trained laboratory personnel may proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills or in poorly ventilated areas, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean and Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used in the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Final Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. This is not a process that can be undertaken by laboratory personnel.
The primary and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration . This process must be carried out in a specialized hazardous waste incinerator that is equipped with scrubbers and other pollution control devices to neutralize the acidic gases (such as hydrogen chloride) that are produced during combustion and to prevent the formation and release of dioxins and furans.
The overall disposal workflow is summarized in the diagram below.
Caption: Figure 2. Overall Disposal Workflow
Special Considerations: Is it a Hazardous Drug?
The National Institute for Occupational Safety and Health (NIOSH) maintains a list of hazardous drugs, including those that are antineoplastic, which require special handling precautions. A drug is considered hazardous if it exhibits one or more of the following characteristics in humans or animals: carcinogenicity, teratogenicity or other developmental toxicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.
Currently, this compound is not on the NIOSH list of hazardous drugs. However, as it is an intermediate used in pharmaceutical research, its toxicological properties may not be fully characterized. Therefore, a conservative approach is warranted. While the full containment protocols for listed hazardous drugs may not be required, it is prudent to handle this compound with a high degree of caution, adhering strictly to the use of engineering controls (fume hood) and PPE.
Conclusion
The proper disposal of this compound is a multi-step process that demands a thorough understanding of its hazards, the regulatory landscape, and meticulous adherence to established protocols. By implementing the procedures outlined in this guide—from waste minimization and segregation at the point of generation to final disposal via high-temperature incineration by a licensed vendor—researchers can ensure the safety of themselves and their colleagues, maintain compliance with federal and local regulations, and protect the environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-N,N-dimethylbutanamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 4-chloro-N,N-dimethylbutanamide (CAS 22813-58-7) demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.
Foundational Hazard Assessment: The "Why" Behind the PPE
This compound is classified as a hazardous substance, and understanding its specific risks is the critical first step in defining appropriate protection. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1] Some safety data sheets for similar compounds classify it as toxic if swallowed.[2]
-
Skin Irritation: It is known to cause skin irritation.[1][3][4][5]
-
Serious Eye Damage: The compound is classified as causing serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][3][5]
This hazard profile dictates that our PPE strategy must create a complete barrier, preventing the chemical from coming into contact with any part of our bodies.
Core Protective Measures: Your Essential Armor
Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The level of protection may be escalated based on the scale and specific nature of the work, as detailed in the workflow diagram below.
The risk of serious eye damage is significant.[1][3] Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[4]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during transfers, reactions under pressure, or quenching), a full-face shield must be worn over the chemical splash goggles.
Given that the compound is harmful in contact with skin and causes irritation, comprehensive skin protection is non-negotiable.[1]
-
Gloves: Nitrile gloves are a recommended first line of defense.[3] However, no single glove material is impervious to all chemicals indefinitely. For prolonged operations, it is critical to consult the glove manufacturer's chemical resistance guides to verify compatibility and breakthrough times. Always practice proper glove removal techniques to avoid self-contamination.[6] Contaminated gloves must be disposed of as hazardous waste.[6]
-
Lab Coat: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.
-
Additional Protection: For large-scale work or procedures with a high risk of spillage, consider using a chemically resistant apron and sleeve covers. All contaminated clothing should be removed immediately and decontaminated before reuse.[4]
The potential for respiratory irritation from dust or aerosols necessitates careful control of airborne particles.[1][5]
-
Engineering Controls: The primary method for mitigating inhalation risk is to handle this compound within a certified chemical fume hood.[3]
-
When Respirators are Required: If engineering controls are not feasible or during emergency situations, respiratory protection is required.[2] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is a suitable choice. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.
Operational PPE Planning
The specific laboratory task dictates the necessary level of PPE. The following table provides a quick reference guide for common laboratory operations.
| Operation | Eye/Face Protection | Glove Type | Body Protection | Respiratory Protection | Causality & Justification |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or powder containment hood. | High risk of generating and inhaling fine dust particles which cause respiratory irritation.[1][5] |
| Preparing Solutions | Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemically Resistant Apron | Work in a chemical fume hood. | High splash potential. Direct skin contact with the concentrated compound is harmful.[1] |
| Running/Monitoring Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. | Continuous risk of exposure from leaks or splashes. Engineering controls are paramount. |
| Work-up & Purification | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemically Resistant Apron | Work in a chemical fume hood. | Involves transfers and handling of both the compound and solvents, increasing splash risk. |
| Handling Waste | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if containers are sealed. | Contaminated materials pose the same risks as the pure compound. Avoid splashes during transfers. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Emergency Response & Disposal
Proper use of PPE includes knowing how to respond in an emergency and how to dispose of contaminated items correctly.
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[4]
-
-
Disposal: All disposable PPE (gloves, etc.) that has come into contact with this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][4]
By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 22813-58-7 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
